Product packaging for Dexamethasone dipropionate(Cat. No.:CAS No. 55541-30-5)

Dexamethasone dipropionate

Cat. No.: B132087
CAS No.: 55541-30-5
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-PKWREOPISA-N
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Description

Contextualization within Synthetic Glucocorticoid Research

Synthetic glucocorticoids are a cornerstone of pharmacological research, designed to emulate and enhance the anti-inflammatory and immunosuppressive effects of the endogenous hormone cortisol. wikipedia.org The primary mechanism of these compounds involves binding to and activating the glucocorticoid receptor (GR), which in turn modulates the expression of target genes. wikipedia.orgersnet.org This interaction can suppress the activity of pro-inflammatory transcription factors like nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). nih.gov

Dexamethasone (B1670325) dipropionate is situated within a broad field of research that compares various synthetic glucocorticoids to understand their relative potencies and specific effects. For instance, studies have compared dexamethasone derivatives with other compounds like beclomethasone (B1667900) dipropionate to evaluate their differing impacts on cellular pathways and physiological responses. nih.govoup.com Research has also explored how different esterifications of dexamethasone, such as the dipropionate versus the sodium phosphate (B84403) form, influence its activity in biological systems. nih.govtandfonline.com This comparative approach is crucial for identifying compounds with optimal characteristics for specific research applications. In one study, beclomethasone dipropionate was found to be a more potent agonist in a human glucocorticoid receptor (hGR) cell line compared to dexamethasone. oup.com Another area of research has investigated the direct action of various synthetic corticosteroids, including dexamethasone and beclomethasone dipropionate, on the enzymatic activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. diva-portal.orgtandfonline.com

CompoundResearch ContextFinding
Dexamethasone Comparative GR AgonismPrototypical GR agonist used for in vivo and in vitro experiments. oup.com
Beclomethasone Dipropionate Comparative GR AgonismShowed higher potency than dexamethasone in a human GR cell line assay. oup.com
Dexamethasone TPH Enzyme ActivityFound to increase tryptophan hydroxylase activity in the midbrain of adrenalectomized rats. diva-portal.orgtandfonline.com
Beclomethasone Dipropionate TPH Enzyme ActivityShowed the strongest effect among five tested corticosteroids in increasing product formation by TPH1 and TPH2. diva-portal.orgtandfonline.com

Significance of Dexamethasone Dipropionate for Scholarly Inquiry

The significance of this compound in academic research stems from its utility as a model compound in diverse scientific disciplines, from pharmaceutical sciences to molecular biology.

In the field of drug delivery, this compound is frequently chosen as a model drug due to its well-defined anti-inflammatory and antiproliferative properties. acs.orgresearchgate.net Researchers have incorporated it into novel delivery systems, such as nanoparticles made from α-elastin-g-PLGA, to study the potential for targeted treatment of conditions like restenosis. acs.orgresearchgate.net These studies leverage its known ability to inhibit the proliferation of vascular smooth muscle cells to assess the efficacy of new formulation technologies. acs.orgresearchgate.net

From a mechanistic standpoint, the compound is a valuable tool for dissecting cellular signaling pathways. Scholarly work has utilized this compound to explore how glucocorticoids regulate transcription factors and key genes involved in inflammatory responses. For example, it effectively inhibits the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from lung epithelial cells, providing a model system for studying anti-inflammatory gene regulation.

Furthermore, research into the physicochemical properties of this compound is critical for pharmaceutical formulation. Studies have examined its stability, solubility, and release profiles from various ointment bases. researchgate.net This work has revealed important characteristics, such as its tendency to crystallize in certain admixtures over time, which influences its release and bioavailability from topical preparations. researchgate.net In neurobiology, investigations have revealed that synthetic corticosteroids can act as stabilizers for tryptophan hydroxylase, suggesting a potential role as pharmacological chaperones for this key enzyme in serotonin synthesis. diva-portal.orgtandfonline.com

Research AreaModel SystemFocus of StudyKey Finding
Drug Delivery Nanoparticles of α-elastin-g-PLGAPotential treatment of restenosisThis compound was used as a model drug to demonstrate prolonged release and inhibition of vascular smooth muscle cell proliferation. acs.orgresearchgate.net
Pharmaceutical Science Ointment AdmixturesStability and release profilesThe dispersion state and crystallization of this compound in admixtures can be altered with storage, affecting drug release. researchgate.net
Molecular Biology A549 Cells (Lung Epithelium)Inhibition of inflammatory mediatorsEffectively inhibits the release of granulocyte-macrophage colony-stimulating factor (GM-CSF).
Enzymology In Vitro Enzyme AssayEffect on Tryptophan Hydroxylase (TPH)Beclomethasone dipropionate, a related compound, was shown to stabilize and activate TPH1 and TPH2. diva-portal.orgtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FO7 B132087 Dexamethasone dipropionate CAS No. 55541-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-PKWREOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022902
Record name Dexamethasone dipropionate
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Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55541-30-5
Record name Dexamethasone dipropionate
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Record name Dexamethasone dipropionate [USAN]
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Record name Dexamethasone dipropionate
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Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
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Record name DEXAMETHASONE DIPROPIONATE
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Molecular and Cellular Pharmacology of Dexamethasone Dipropionate

Glucocorticoid Receptor Interactions and Ligand Dynamics

The cellular activity of dexamethasone (B1670325) is initiated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Specificity and Binding Characteristics of Dexamethasone Dipropionate to Glucocorticoid Receptor (GR)

This compound, as a prodrug, has a different binding profile than its active metabolite, dexamethasone. Esterified glucocorticoids, such as diesters, generally exhibit lower binding affinity for the glucocorticoid receptor compared to their parent alcohol form. nih.gov For instance, dexamethasone palmitate, another ester of dexamethasone, shows a significantly lower affinity for the GR than dexamethasone itself. medchemexpress.com The therapeutic action is dependent on the conversion to dexamethasone, which binds with high affinity and specificity to the GR. nih.govnih.gov Dexamethasone's high affinity allows it to effectively compete with endogenous glucocorticoids like cortisol for receptor binding. nih.gov

Relative Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (Dexamethasone = 100)
Dexamethasone100
Beclomethasone (B1667900) Dipropionate (BDP)53
Beclomethasone Monopropionate (BMP) (Active Metabolite of BDP)1345
Budesonide (B1683875)935
Fluticasone (B1203827) Propionate (FP)1800

This table compares the relative binding affinity of various corticosteroids to the glucocorticoid receptor, with dexamethasone set as the benchmark at 100. nih.gov

Intracellular Trafficking and Nuclear Translocation of GR-Dexamethasone Dipropionate Complexes

Once dexamethasone (metabolized from this compound) binds to the GR in the cytoplasm, the receptor undergoes a conformational change. This transformation releases the GR from a complex of heat shock proteins (HSPs), exposing a nuclear localization signal. nih.gov The activated GR-ligand complex then rapidly translocates from the cytoplasm into the nucleus. nih.govatsjournals.org This process is a critical step, as it allows the complex to access the cell's genetic material. nih.gov Studies using green fluorescent protein (GFP)-tagged GR have visualized this complete nuclear translocation occurring within 30 minutes of ligand exposure. nih.gov This trafficking is the initial event in the cascade of genomic regulation by the activated receptor. nih.gov

Mechanisms of GR Downregulation by this compound

Prolonged exposure to glucocorticoids like dexamethasone leads to a homologous downregulation of the GR, a feedback mechanism that can modulate cellular sensitivity to the steroid. This downregulation occurs through complex processes at both the transcriptional and posttranslational levels. oup.comnih.gov

Transcriptional Regulation: Dexamethasone has been shown to decrease the steady-state levels of GR mRNA. nih.govelsevierpure.comresearchgate.net This is achieved by reducing the rate of GR gene transcription, as demonstrated by nuclear run-on assays which showed a decrease to about 50% of the control rate. nih.govelsevierpure.com The half-life of the GR mRNA itself, however, is not affected by dexamethasone treatment. oup.comnih.gov

Posttranslational Regulation: Dexamethasone also influences the stability of the GR protein. It accelerates the turnover rate of the GR protein, effectively shortening its half-life. In one study, the half-life of the GR protein decreased from approximately 25 hours in the absence of the hormone to about 11 hours in its presence. oup.comnih.gov

Effects of Dexamethasone on Glucocorticoid Receptor (GR) Regulation

ParameterEffect of DexamethasoneMechanism
GR mRNA LevelsDecreaseReduced rate of gene transcription nih.govelsevierpure.com
GR Protein LevelsDecreaseDecreased protein half-life (accelerated turnover) oup.comnih.gov

This table summarizes the dual mechanisms by which dexamethasone downregulates glucocorticoid receptor expression.

Genomic Mechanisms of this compound Action

Inside the nucleus, the GR-dexamethasone complex modulates the expression of target genes through several genomic mechanisms. These actions are responsible for the wide range of physiological and therapeutic effects of the corticosteroid.

Glucocorticoid Response Element (GRE)-Mediated Gene Transcription Modulation

The primary mechanism of GR action involves its direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the regulatory regions of target genes. nih.govplos.org Upon binding to a GRE, the GR-dexamethasone complex typically acts as a transcriptional activator, a process known as transactivation. frontiersin.org This leads to the increased expression of specific genes. For example, a six-hour treatment with dexamethasone can result in a significant increase in GR occupancy at the promoter of target genes like GILZ (glucocorticoid-induced zipper). nih.gov Conversely, the GR can also bind to negative GREs (nGREs) to repress gene transcription. frontiersin.org The specific set of genes regulated by GR is highly dependent on the cell type, highlighting the context-specific nature of glucocorticoid action. plos.org

Transrepression of Pro-inflammatory Transcription Factors

A crucial aspect of the anti-inflammatory effect of dexamethasone is its ability to repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govpnas.orgnih.gov This mechanism, known as transrepression, does not necessarily require the GR to bind directly to DNA. nih.gov Instead, the activated GR can physically interact with these transcription factors. unc.edu This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements and driving the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govunc.edu Dexamethasone treatment can inhibit NF-κB p65-mediated gene expression and block the DNA-binding ability of NF-κB subunits. unc.edu This transrepression mechanism is considered central to the anti-inflammatory and immunosuppressive effects of glucocorticoids. pnas.orgoup.com

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Dexamethasone is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov The NF-κB family of transcription factors, which typically includes the p50 and p65 subunits, plays a pivotal role in the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. oup.com

The inhibitory mechanisms of dexamethasone on NF-κB are multifaceted:

Induction of IκBα Synthesis: Dexamethasone can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. nih.govresearchgate.net

Direct Protein-Protein Interaction: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB. This interaction interferes with the ability of NF-κB to bind to DNA and recruit the necessary coactivators for gene transcription. oup.com

Competition for Coactivators: Both the glucocorticoid receptor and NF-κB require common transcriptional coactivators, such as CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1). Dexamethasone-activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression. researchgate.net

However, some studies have shown that in certain cell types and conditions, dexamethasone's effect on NF-κB can be complex. For instance, in TNF-α stimulated rotator cuff tenocytes, dexamethasone was found to promote the nuclear localization of NF-κB subunits (p65, p50, and p52), suggesting it may not always inhibit the inflammatory response in every context. nih.govbiologists.com

Table 1: Mechanisms of NF-κB Inhibition by Dexamethasone
MechanismDescriptionKey Molecules Involved
Induction of Inhibitory ProteinIncreases the synthesis of IκBα, which traps NF-κB in the cytoplasm.IκBα, Glucocorticoid Receptor (GR)
Direct InteractionThe activated GR physically binds to the p65 subunit of NF-κB, preventing its transcriptional activity.GR, p65 (RelA)
Coactivator CompetitionGR competes with NF-κB for essential transcriptional coactivators.CBP, SRC-1
Activator Protein-1 (AP-1) Signaling Pathway Modulation

Dexamethasone also modulates the Activator Protein-1 (AP-1) signaling pathway, another crucial transcription factor involved in inflammation and immune responses. AP-1 is typically a dimer composed of proteins from the Jun and Fos families. The interaction between the activated glucocorticoid receptor and AP-1 is a key mechanism for the anti-inflammatory effects of glucocorticoids. This transrepression mechanism involves the GR interfering with the transcriptional activity of AP-1, leading to the downregulation of AP-1-regulated pro-inflammatory genes.

Nuclear Factor of Activated T-cells (NF-AT) Regulation

The Nuclear Factor of Activated T-cells (NF-AT) is a family of transcription factors that play a significant role in the immune response, particularly in the activation of T-cells. The activation of NF-AT is dependent on the calcium-calmodulin-dependent phosphatase, calcineurin. researchgate.nettdl.org Research has indicated that dexamethasone can influence the NF-AT pathway. One study demonstrated that the dexamethasone-induced increase in β3 integrin expression is a secondary glucocorticoid response that is mediated through the calcineurin/NFAT pathway. nih.govnih.gov This suggests an interaction between the glucocorticoid signaling cascade and the calcineurin/NF-AT pathway, providing a potential mechanism for dexamethasone's regulatory effects on immune cells.

Induction of Anti-inflammatory Gene Expression

Beyond repressing pro-inflammatory factors, dexamethasone actively promotes the transcription of genes with anti-inflammatory properties. drugbank.com This transactivation mechanism is a key component of its therapeutic effect.

Dual Specificity Protein Phosphatase 1 (DUSP-1) Promotion

A significant target of dexamethasone-induced gene expression is Dual Specificity Protein Phosphatase 1 (DUSP-1), also known as Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). DUSP-1 is a phosphatase that can dephosphorylate and inactivate members of the MAPK family, including p38 MAPK, JNK, and ERK. These MAPKs are key components of signaling pathways that lead to the production of inflammatory mediators.

By inducing the expression of DUSP-1, dexamethasone effectively dampens these pro-inflammatory signaling cascades. nih.gov Studies have shown that dexamethasone induces the expression of DUSP-1, which correlates with a reduction in the phosphorylation of p38 MAPK. nih.gov This upregulation of DUSP-1 is a critical mechanism by which dexamethasone exerts its anti-inflammatory effects.

Table 2: Dexamethasone and DUSP-1 Promotion
ActionTargetOutcome
Induces Gene ExpressionDUSP-1 (MKP-1)Increased DUSP-1 protein levels
DUSP-1 Activityp38 MAPK, JNK, ERKDephosphorylation and inactivation of MAPKs
Overall EffectInflammatory Signaling PathwaysSuppression of pro-inflammatory mediator production

Intracellular Signaling Pathway Modulation

Dexamethasone modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of cellular processes like inflammation, proliferation, and apoptosis. researchgate.net The MAPK family includes three major subfamilies: Extracellular Signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. researchgate.net Dexamethasone can inhibit the function of all three pathways, often through the induction of MAPK Phosphatase-1 (MKP-1/DUSP1), a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs. researchgate.netnih.gov This induction of DUSP1 is a key mechanism for the anti-inflammatory effects of glucocorticoids. researchgate.net

Dexamethasone has been shown to inhibit the ERK1/2 pathway, which is involved in cell proliferation and survival. nih.gov A primary mechanism for this inhibition is the upregulation of MKP-1 expression and the attenuation of its proteasomal degradation. frontiersin.org By increasing the levels and stability of MKP-1, dexamethasone leads to the dephosphorylation and inactivation of ERK1/2. frontiersin.orgnih.gov This effect can be time-dependent; in some cells, ERK1/2 phosphorylation is inhibited only after prolonged treatment (e.g., 16-24 hours), which correlates with the time required for MKP-1 accumulation. frontiersin.orgnih.gov In other contexts, such as in human colon cancer cells, dexamethasone inhibits transforming growth factor-beta 1 (TGF-β1)-induced cell migration by regulating the ERK pathway. researchgate.netarvojournals.org The inhibition of ERK signaling by glucocorticoids is also implicated in the suppression of osteoblast precursor proliferation. nih.gov

The interaction of dexamethasone with the JNK pathway is complex and appears to be cell-type and context-dependent. In some models, such as pancreatic cancer stem cells, dexamethasone inhibits the JNK pathway by inducing MKP-1/DUSP1, which leads to reduced phosphorylation of JNK and its downstream target c-Jun. nih.gov This inhibition promotes the differentiation of cancer stem cells. nih.gov In contrast, other studies have shown that dexamethasone can stimulate JNK phosphorylation and activation. arvojournals.org For instance, in eosinophils, dexamethasone-induced apoptosis is dependent on JNK activation. arvojournals.org Similarly, in non-small cell lung cancer (NSCLC) cells, dexamethasone treatment leads to increased JNK phosphorylation. frontiersin.org This activation of JNK can, in turn, physically interact with the glucocorticoid receptor, protecting it from ubiquitination and degradation, thereby increasing GR protein levels. frontiersin.org This suggests a feedback loop where JNK activation modulates glucocorticoid sensitivity. In certain lymphoid cells, high constitutive JNK activity is associated with glucocorticoid resistance, and inhibition of JNK can restore sensitivity to dexamethasone-induced apoptosis. youtube.com

Dexamethasone consistently demonstrates an inhibitory effect on the p38 MAPK pathway, a key mediator of inflammatory responses. researchgate.netnih.gov The primary mechanism involves the induction of MKP-1, which dephosphorylates and inactivates p38. nih.gov This effect is dose-dependent and can be blocked by glucocorticoid receptor antagonists. nih.gov The inhibition of p38 function by dexamethasone is selective, as it does not necessarily affect the upstream activator of p38 in some experimental setups. nih.gov The regulation of the p38 pathway is crucial for the anti-inflammatory actions of glucocorticoids, such as the destabilization of cyclooxygenase-2 mRNA. nih.gov However, there is also evidence of crosstalk where p38 can phosphorylate the glucocorticoid receptor, potentially modulating its activity. researchgate.net In lymphoid cells, p38 has been shown to phosphorylate the GR at Serine 211, and p38 activation appears to be correlated with glucocorticoid-driven apoptosis. researchgate.net

Table 1: Summary of Dexamethasone's Effects on MAPK Signaling Pathways

Pathway Primary Effect of Dexamethasone Key Molecular Mechanisms Cellular Outcome References
ERK1/2 Inhibition Induction and stabilization of MAPK Phosphatase-1 (MKP-1). Decreased cell proliferation; Inhibition of cell migration. frontiersin.org, nih.gov, nih.gov, researchgate.net, arvojournals.org
JNK Modulation (Inhibition or Activation) Induction of MKP-1 leading to dephosphorylation (inhibition); Stimulation of JNK phosphorylation (activation). Promotion of cancer cell differentiation (inhibition); Induction of apoptosis; Regulation of GR stability (activation). arvojournals.org, nih.gov, frontiersin.org, youtube.com
p38 MAPK Inhibition Induction of MKP-1 leading to dephosphorylation. Anti-inflammatory effects; Modulation of apoptosis. nih.gov, nih.gov, researchgate.net

Dexamethasone interacts with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, growth, and proliferation. Glucocorticoid receptor activation has a strong interaction with this pathway, though the effects can vary between cell types. nih.gov In several contexts, dexamethasone has been shown to inhibit the PI3K/Akt pathway. For example, in basophilic leukemia cells, dexamethasone inhibits antigen-induced activation of PI3K. nih.gov In human colon cancer cells, dexamethasone was found to inhibit TGF-β1-induced cell migration by suppressing Akt phosphorylation. researchgate.netarvojournals.org

The inhibition of the PI3K/Akt survival pathway can potentiate the pro-apoptotic effects of dexamethasone. In a human follicular lymphoma cell line, specific inhibition of PI3K or Akt markedly enhanced dexamethasone-induced apoptosis. nih.gov This enhancement was observed at the mitochondrial level and was associated with an accelerated timeline of apoptotic events. nih.gov While inhibition of the PI3K/Akt pathway alone did not induce apoptosis, it synergized with dexamethasone to promote cell death. nih.gov In neutrophil-like cells, dexamethasone was shown to suppress the production of the cytokine Oncostatin M by impairing PI3K/Akt/NF-κB signaling cascades. youtube.com

Table 2: Research Findings on Dexamethasone and PI3K/Akt Pathway Interactions

Cell Type/Model Research Finding Consequence of Interaction Reference
Human Colon Cancer Cells Dexamethasone inhibits TGF-β1-induced Akt phosphorylation. Inhibition of cancer cell migration. researchgate.net, arvojournals.org
Human Follicular Lymphoma Cells Inhibition of the PI3K/Akt pathway enhances dexamethasone-induced apoptosis. Increased sensitivity to glucocorticoid-induced cell death. nih.gov
Basophilic Leukemia Cells Dexamethasone inhibits antigen-induced PI3K activation. Attenuation of inflammatory signaling. nih.gov
Neutrophil-like dHL-60 Cells Dexamethasone impairs PI3K/Akt/NF-κB signaling. Suppression of Oncostatin M production. youtube.com

FoxO Signaling Pathway Involvement

Dexamethasone modulates the Forkhead box protein O (FoxO) signaling pathway, a critical regulator of cellular processes such as apoptosis, cell cycle arrest, and metabolism. This interaction is primarily mediated through the glucocorticoid receptor (GR). In breast cancer cells, dexamethasone has been shown to induce the expression of tristetraprolin (TTP), a tumor suppressor, in a manner dependent on both the GR and FOXO1. mdpi.com Further investigation revealed that dexamethasone enhances the binding of FOXO1 to the TTP promoter, suggesting a direct regulatory mechanism. mdpi.com

The influence of dexamethasone on FoxO transcription factors is context-dependent. In skeletal muscle cells, dexamethasone treatment leads to decreased phosphorylation of Akt, a kinase that normally inhibits FoxO activity. This results in an increase in unphosphorylated, active FOXO1, which contributes to the upregulation of muscle ubiquitin ligases and subsequent protein catabolism. nih.gov This entire cascade is dependent on the presence and activation of the glucocorticoid receptor. nih.gov In contrast, within B acute lymphoblastic leukaemia (B-ALL) cells, dexamethasone can induce the activation of FOXO3a, leading to a halt in proliferation in sensitive cell lines. researchgate.net The activity of FOXO3 is also regulated by the serum- and glucocorticoid-inducible kinase 1 (SGK-1), an early response gene to glucocorticoids, which can phosphorylate and inhibit FOXO3. nih.gov Research has identified FOXO3 as a direct target of the glucocorticoid receptor, indicating a complex autoregulatory loop where glucocorticoids can both induce and inhibit FOXO3 activity depending on the cellular context and metabolic state. nih.gov

Endoplasmic Reticulum Stress Modulation

Dexamethasone exhibits a dual role in the modulation of endoplasmic reticulum (ER) stress, capable of both protective and inductive effects depending on the cell type and dosage. In intestinal secretory cells, dexamethasone can suppress ER stress and the associated unfolded protein response (UPR). nih.gov It achieves this by promoting the correct folding of proteins and enhancing ER-associated degradation (ERAD) of misfolded proteins. nih.gov Specifically, dexamethasone upregulates the expression of EDEM1, a key component of the ERAD pathway, thereby alleviating stress and protecting cells from ER stress-induced apoptosis. nih.gov

Conversely, high concentrations of dexamethasone have been demonstrated to induce ER stress-mediated apoptosis in other cell types, such as osteoblasts. nih.gov This pro-apoptotic effect is mediated by the promotion of calcium ion influx, which leads to the upregulation of C/EBP homologous protein (CHOP), a key transcription factor in the ER stress-mediated apoptotic pathway. nih.gov The induction of CHOP is dependent on the activation of multiple UPR sensors, including ATF6 and phosphorylated PERK and IRE1. nih.gov

Caspase-Dependent Apoptosis Signaling Pathway Attenuation

The effect of dexamethasone on caspase-dependent apoptosis is highly specific to the cell type and its maturation stage, encompassing both the induction and attenuation of apoptotic pathways. While glucocorticoids are widely known to induce apoptosis in various immune cells and chondrocytes through caspase activation, they can also exert anti-apoptotic effects. nih.govnih.gov

A notable instance of attenuation is observed in osteoblasts. In precursor human fetal osteoblastic cells, dexamethasone was found to enhance Fas-induced processing of pro-caspase-8 and pro-caspase-3, thereby promoting apoptosis. researchgate.net However, in mature osteoblastic cells, dexamethasone exerted a protective effect by inhibiting the activation of these same caspases. researchgate.net This demonstrates a differential, maturation-dependent regulation of the caspase cascade by dexamethasone in the same cell lineage. In eosinophils, dexamethasone-induced apoptosis is regulated by caspases, yet it does not proceed through the common effector caspase-3 or initiator caspase-8, suggesting the involvement of alternative caspase pathways. nih.gov A broad-spectrum caspase inhibitor, Z-VAD.FMK, can effectively block dexamethasone-induced apoptosis in these cells. nih.gov

Cellular Processes Regulated by this compound

Modulation of Cell Proliferation and Differentiation

Corticosteroids, including this compound's close analog betamethasone (B1666872) dipropionate, exert significant anti-proliferative and pro-apoptotic effects on keratinocytes. In studies using the immortalized human keratinocyte cell line HaCaT, topical corticosteroids reduce cell growth in a dose-dependent manner. nih.gov At a concentration of 10-4M, betamethasone dipropionate was identified as the most potent anti-proliferative compound among several tested corticosteroids. nih.gov The mechanism involves the induction of apoptosis over necrosis and an arrest of the cell cycle, primarily in the G2-phase. nih.gov Further investigation into the pro-apoptotic mechanism revealed the involvement of Cleaved Caspase-3 Asp175. nih.gov

Interestingly, the effect of dexamethasone on keratinocyte proliferation can also be indirect. Dexamethasone has been shown to stimulate dermal mast cells to produce keratinocyte growth factor (KGF), which in turn promotes the proliferation of keratinocytes. researchgate.net This highlights a complex regulatory role where dexamethasone can directly inhibit keratinocyte growth while indirectly stimulating it through interactions with other cell types in the skin.

Below is a comparison of the anti-proliferative effects of various topical corticosteroids on HaCaT keratinocytes.

Corticosteroid (at 10-4M)Relative Anti-proliferative EffectPrimary Mode of Cell DeathMain Cell Cycle Arrest Phase
Betamethasone dipropionateMost PotentApoptosis > NecrosisG2
DesonidePotentNecrosis > ApoptosisG2
Betamethasone-valeratePotentApoptosis > NecrosisG2
Hydrocortisone-basePotentNecrosis > ApoptosisG2
Clobetasol-propionatePotentNecrosis > ApoptosisS
Hydrocortisone-butyrateLeast PotentNecrosis > ApoptosisG2

Data synthesized from a comparative study on HaCaT cells. nih.gov

Dexamethasone directly suppresses the proliferation of vascular smooth muscle cells (SMCs). This inhibitory effect is concentration-dependent and is associated with a block in cell cycle progression during the late G1 phase. nih.gov The molecular mechanism for this cell cycle arrest includes the significant inhibition of thymidine (B127349) kinase (TK) expression, a key enzyme for DNA synthesis, while the expression of early cell cycle genes like c-fos and c-myc remains unaffected. nih.gov

In high-glucose environments, which can promote SMC proliferation, dexamethasone effectively reduces SMC viability, proliferation, and migration in a dose-dependent manner. nih.gov This action may be linked to the modulation of Focal Adhesion Kinase (FAK), as dexamethasone treatment has been found to significantly decrease both FAK gene expression and the levels of phosphorylated FAK protein in VSMCs. nih.gov These findings underscore the role of dexamethasone in maintaining vascular homeostasis by controlling the proliferative phenotype of SMCs.

Lung Cancer Cell Growth Inhibition

Dexamethasone has been shown to exert a significant inhibitory effect on the proliferation of non-small cell lung cancer (NSCLC) cells. atsjournals.org Studies on A549 and Calu-1 lung cancer cell lines demonstrated that dexamethasone treatment leads to a marked reduction in cell numbers over time. For instance, in A549 cells, a 75% reduction in cell number was observed by day 5 of treatment. atsjournals.org A similar, though more delayed, growth suppression was noted in Calu-1 cells after 6 days. atsjournals.org This inhibition of cell proliferation is not due to cell death, as cell viability remained above 98% in all samples. atsjournals.org

The mechanism underlying this growth inhibition involves the induction of cell cycle arrest. Dexamethasone treatment causes an accumulation of lung cancer cells in the G1 phase of the cell cycle, preventing their transition into the S phase. atsjournals.orggeneticsmr.org This G1 arrest is associated with sustained hyperphosphorylation of the retinoblastoma protein (pRb) and an increased expression of cyclin-dependent kinase (CDK) inhibitors like p21Cip1 and p27Kip1. nih.gov

Furthermore, dexamethasone has been found to inhibit the extracellular signal-related kinase (ERK) pathway, which is crucial for cell proliferation. atsjournals.org The inhibitory action is targeted at the level of MEK and ERK, key components of this signaling cascade. atsjournals.org In animal models, dexamethasone effectively inhibits the growth of Lewis lung carcinoma, with tumor inhibition rates recorded at 48.36%. geneticsmr.org This anti-tumor effect is also linked to the inhibition of angiogenesis, the formation of new blood vessels. geneticsmr.orgnih.gov Dexamethasone achieves this by downregulating the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both critical for angiogenesis. geneticsmr.orgnih.gov

Table 1: Effect of Dexamethasone on Lung Cancer Cell Proliferation and Angiogenesis Markers

Cell Line/Model Effect of Dexamethasone Key Findings Reference
A549 & Calu-1 Inhibition of cell proliferation 75% reduction in A549 cell number by day 5; G1 cell cycle arrest. atsjournals.org
Lewis Lung Carcinoma Inhibition of tumor growth 48.36% tumor inhibition rate. geneticsmr.org
Lewis Lung Carcinoma Inhibition of angiogenesis Decreased expression of HIF-1α and VEGF. geneticsmr.orgnih.gov
A549 Induction of senescence Decreased migration, invasion, and colony formation; G0/G1 arrest. nih.gov
Cardiomyocyte Remodeling (Hypertrophy, Number)

Dexamethasone has a notable impact on cardiomyocyte remodeling, influencing both their size (hypertrophy) and number. In newborn rats, dexamethasone treatment has been shown to inhibit cardiomyocyte proliferation, stimulate premature binucleation, and ultimately reduce the total number of cardiomyocytes in the heart. nih.gov This effect is mediated through the glucocorticoid receptor, as the receptor antagonist RU486 can block these changes. nih.gov The treatment leads to a significant decrease in Ki67 positive (proliferating) cardiomyocytes and a roughly 50% increase in binucleated cardiomyocytes, indicating a shift from proliferation to terminal differentiation. nih.gov

Prolonged administration of dexamethasone can lead to cardiac hypertrophy. researchgate.net Studies in rats have demonstrated that daily dexamethasone administration results in a significant increase in the heart weight to body weight (HW/BW) ratio. researchgate.netnih.gov This hypertrophic effect is accompanied by an upregulation in the expression of cardiac hypertrophic markers. researchgate.net For example, 28 days of dexamethasone treatment caused a twofold increase in the expression of galectin-3 in the left ventricle, a protein associated with cardiac remodeling and hypertrophy. nih.gov

In cultured neonatal rat ventricular cardiomyocytes, dexamethasone treatment also leads to an increase in the mRNA levels of atrial and brain natriuretic peptides, which are markers of cardiac stress and hypertrophy. nih.gov These findings suggest that glucocorticoid exposure can accelerate cardiomyocyte maturation and induce a hypertrophic response. nih.govresearchgate.net

Table 2: Impact of Dexamethasone on Cardiomyocyte Parameters

Model System Parameter Measured Observed Effect Reference
Newborn Rats Cardiomyocyte Proliferation Inhibition nih.gov
Newborn Rats Cardiomyocyte Binucleation Stimulation (premature) nih.gov
Newborn Rats Total Cardiomyocyte Number Reduction nih.gov
Adult Rats Heart Weight to Body Weight Ratio Significant Increase researchgate.netnih.gov
Adult Rats Galectin-3 Expression 2-fold Increase in Left Ventricle nih.gov
Neonatal Rat Cardiomyocytes Hypertrophic Marker Expression Upregulation researchgate.netnih.gov

Alteration of Cellular Morphology and Intercellular Connections

The expression and localization of key proteins involved in intercellular junctions are also affected. Dexamethasone treatment increases the protein levels of the tight junction-associated protein Zonula Occludens-1 (ZO-1) and the gap junction protein Connexin 43 (Cx43) in TM cells. nih.govnih.gov While ZO-1 localization at the plasma membrane did not markedly change, treatment led to an increase in cytoplasmic Cx43. nih.govnih.gov This suggests a potential issue with the assembly of Cx43-positive gap junctions at the cell membrane. nih.gov

In lung cancer cells (A549), dexamethasone has been shown to decrease cell adhesion by reducing the formation of cortical actin. nih.gov This effect on the actin cytoskeleton is partially mediated through the glucocorticoid receptor. nih.gov These findings indicate that dexamethasone can modulate cell-cell and cell-matrix interactions by reorganizing the cytoskeleton and altering the expression and localization of junctional proteins.

Impact on Receptor and Ion Channel Remodeling

Dexamethasone has been shown to regulate the expression and activity of various ion channels, which can have long-term effects on cellular electrical activity. In clonal pituitary cells, dexamethasone rapidly increases the steady-state concentration of mRNA for the Kv1.1 potassium channel in a dose-dependent manner. nih.gov This increase in gene expression is accompanied by a functional increase in the whole-cell voltage-gated potassium current. nih.gov

In the context of severe COVID-19, dexamethasone treatment has been observed to reduce the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells. frontiersin.org Functionally, this leads to reduced Kv1.3 channel activity and a subsequent decrease in Ca2+ influx and inflammatory cytokine production. frontiersin.org

In cardiomyocytes, dexamethasone can induce remodeling of calcium signaling pathways. nih.gov Microarray analysis of dexamethasone-treated rat hearts revealed altered expression of several genes that encode for calcium cycling and ion channel proteins. nih.gov Specifically, the expression of L-type calcium channels and calsequestrin was increased, while the expression of sarcoendoplasmic reticulum calcium transport ATPase 2a (SERCA2a) was reduced. nih.gov These alterations in ion channel and calcium-handling protein expression can lead to impaired calcium kinetics, which may contribute to cardiac malfunction. nih.gov

Immunomodulatory and Anti Inflammatory Mechanisms of Dexamethasone Dipropionate

Suppression of Inflammatory Mediators and Cytokines

Dexamethasone (B1670325) dipropionate's anti-inflammatory properties are largely due to its ability to inhibit the production and release of a wide array of inflammatory molecules. This includes the suppression of pro-inflammatory cytokines and chemokines, as well as interference with the synthesis of lipid mediators like prostanoids and leukotrienes.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-4, IL-6, IL-12, IL-13, IL-18, TNF-α, IFN-γ)

A primary mechanism of dexamethasone is the inhibition of gene transcription for numerous pro-inflammatory cytokines. It effectively suppresses the production of key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) wikipedia.org. This action blunts the capacity of the immune system to mount an inflammatory response wikipedia.org.

The compound's effects extend to cytokines that direct specific types of immune responses. Dexamethasone has been shown to inhibit the production of IL-12, a cytokine crucial for promoting Th1 cell-mediated immunity wikipedia.org. Research indicates that dexamethasone can selectively inhibit IL-12-induced signaling pathways in T lymphocytes wikipedia.org. The regulation of IL-12 production can also be indirect; in dendritic cells, dexamethasone induces the expression of Monocyte Chemoattractant Protein-1 (MCP-1), which in turn leads to the downregulation of IL-12 wikipedia.org.

The effects on Th2-associated cytokines are also significant. Studies have demonstrated that dexamethasone suppresses the gene expression and production of IL-13 in human mast cells nih.gov. Similarly, the secretion of IL-4 has been shown to be reduced by dexamethasone in activated T cells nih.gov. By inhibiting these cytokines, dexamethasone can modulate allergic and humoral immune responses. The inhibitory effect of dexamethasone on IL-1β production in monocytes occurs through posttranscriptional mechanisms, including a profound inhibition of the release of the processed protein from the cell nih.gov.

Table 1: Effects of Dexamethasone on Pro-inflammatory Cytokine Production

Cytokine Primary Function(s) Effect of Dexamethasone
TNF-α Systemic inflammation, apoptosis, cytokine cascade activation Inhibition of production nih.gov
IFN-γ Macrophage activation, Th1 response Inhibition of secretion wikipedia.org
IL-1 Fever, inflammation, T-cell activation Inhibition of gene transcription and protein release wikipedia.orgnih.gov
IL-4 Th2 differentiation, IgE production Dose-dependent reduction of secretion nih.gov
IL-6 Acute phase response, B-cell stimulation Inhibition of production nih.gov
IL-12 Th1 differentiation, IFN-γ production Inhibition of production wikipedia.org
IL-13 IgE production, mucus secretion, allergic inflammation Suppression of gene expression and production nih.gov

Regulation of Chemokine Expression (e.g., MCP-1, CXC, CC-type chemokines)

Dexamethasone dipropionate regulates the expression of chemokines, which are critical for recruiting immune cells to sites of inflammation. Glucocorticoids are known to down-regulate the expression of CC-type chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and RANTES in human monocytes and macrophages nih.gov.

However, the effect on MCP-1 can be cell-type specific. In human monocyte-derived dendritic cells, dexamethasone has been found to increase the synthesis of MCP-1 and MCP-2. This induction of MCP-1 subsequently contributes to the inhibition of IL-12 production, suggesting a complex regulatory role wikipedia.org. Dexamethasone also down-regulates the secretion of various CXC and CC-type chemokines in the colonic mucosa of patients with ulcerative colitis.

Inhibition of Prostanoid and Leukotriene Synthesis via Phospholipase A2 Pathway

A cornerstone of dexamethasone's anti-inflammatory action is its interference with the arachidonic acid cascade. It upregulates the expression of Annexin A1 (also known as lipocortin-1), a protein that directly inhibits the activity of cytosolic phospholipase A2 (PLA2) wikipedia.org.

Phospholipase A2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By inhibiting PLA2, dexamethasone effectively blocks the availability of arachidonic acid, which is the precursor for the synthesis of potent inflammatory mediators. This leads to a decreased production of pro-inflammatory eicosanoids, including prostanoids (such as prostaglandins, synthesized via the cyclooxygenase pathway) and leukotrienes (synthesized via the lipoxygenase pathway) wikipedia.org.

Reduced Release of Vasoactive Kinins

The role of dexamethasone in modulating vasoactive kinins, such as bradykinin, appears to be limited. Research designed to investigate whether anti-inflammatory steroids interfere with the kinin-forming system concluded that the therapeutic action of corticosteroids cannot be explained by the inhibition of kinin formation nih.gov. Studies have shown that dexamethasone does not inhibit the activity of the plasma enzymes responsible for generating kinins nih.gov. This indicates that the reduction of inflammation-associated edema by dexamethasone is likely mediated by mechanisms other than the direct inhibition of vasoactive kinin release.

Effects on Immune Cell Populations and Functions

This compound significantly impacts the behavior and function of various immune cells, particularly neutrophils, which are key players in the acute inflammatory response.

Suppression of Neutrophil Migration and Accumulation

Dexamethasone potently inhibits the recruitment and accumulation of neutrophils at inflammatory sites. This is achieved through several mechanisms. It reduces the expression of adhesion molecules on endothelial cells, which is a critical step for neutrophils to exit the bloodstream and enter tissues wikipedia.org.

Furthermore, dexamethasone suppresses the production of neutrophil-attracting chemokines. A key mechanism is the dose-dependent inhibition of Interleukin-8 (IL-8) release from neutrophils themselves, which effectively reduces neutrophil-induced neutrophil recruitment nih.gov. By disrupting both the chemotactic signals and the cellular adhesion processes, dexamethasone effectively limits the influx of neutrophils into inflamed tissues, thereby reducing tissue damage and inflammatory symptoms.

Table 2: Summary of Mechanisms for Suppression of Neutrophil Migration

Mechanism Description
Inhibition of Chemokine Release Dexamethasone inhibits the release of potent neutrophil chemoattractants, such as IL-8, from various cells, including neutrophils themselves nih.gov.
Reduced Adhesion Molecule Expression Suppresses the expression of adhesion molecules on the surface of endothelial cells, hindering the ability of neutrophils to adhere to the vessel wall and emigrate into tissue wikipedia.org.
Suppression of Pro-inflammatory Cytokines By inhibiting cytokines like TNF-α and IL-1, dexamethasone reduces the overall inflammatory environment that promotes neutrophil activation and recruitment.

Decrease in Lymphocyte Colony Proliferation

Dexamethasone has been shown to inhibit the proliferation of lymphocytes in a dose-dependent manner. In studies involving peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin-A (Con-A), dexamethasone demonstrated a clear inhibitory effect on lymphocyte proliferation in both healthy individuals and patients with rheumatoid arthritis. nih.govresearchgate.net The concentration of dexamethasone required to cause 50% inhibition of cell proliferation (IC50) is a key metric in these studies. nih.govresearchgate.net

Cell TypeStimulantEffect of DexamethasoneReference
Peripheral Blood Mononuclear Cells (PBMCs)Concanavalin-A (Con-A)Dose-dependent inhibition of proliferation nih.govresearchgate.net

Prevention of Mast Cell Degranulation

Dexamethasone has demonstrated the ability to suppress mast cell degranulation, a key event in allergic and inflammatory responses. mdpi.comnih.gov This effect is particularly notable in the context of IgE-independent degranulation. mdpi.com Prolonged treatment with dexamethasone has been shown to effectively suppress secretagogue-induced degranulation of murine mast cells. mdpi.com One of the proposed mechanisms for this is the downregulation of Gαi1 and several Mas-related G protein-coupled receptor (Mrgpr) subtypes in mast cells. mdpi.com

Furthermore, dexamethasone can inhibit the signaling pathways that lead to degranulation. It has been shown to suppress the antigen-induced activation of phosphatidylinositol 3-kinase (PI3-kinase) and downstream signaling events in mast cells. nih.gov This inhibitory action is mediated through the glucocorticoid receptor and disrupts the engagement of the p85 subunit of PI3-kinase with the adaptor protein Grb2-associated binder 2, ultimately suppressing the calcium signal and degranulation. nih.gov However, some studies suggest that short-term glucocorticoid administration does not significantly inhibit mast cell degranulation in vivo. nih.gov

Modulation of Macrophage Activity (e.g., Alveolar Macrophage Activation)

The effect of dexamethasone on macrophage activity, particularly alveolar macrophages, is complex and depends on both the dose and the duration of exposure. nih.gov While generally considered to have suppressive and anti-inflammatory effects, under certain conditions, dexamethasone can enhance the secretion of inflammatory mediators. nih.govbiorxiv.org

Short-term incubation with high doses or long-term incubation with low doses of dexamethasone can lead to increased nitric oxide and IL-1β secretion from alveolar macrophages upon subsequent stimulation with lipopolysaccharide (LPS). nih.gov Conversely, long-term incubation with high-dose dexamethasone results in a decrease in IL-1β and nitric oxide secretion. nih.gov Dexamethasone also potently inhibits the expression of IFNβ by LPS-activated macrophages in a dose-dependent manner. frontiersin.org

Recent research has also highlighted the role of dexamethasone in regulating macrophage polarization. Dexamethasone-loaded liposomes have been shown to have a bidirectional regulatory effect on M1 and M2 macrophage phenotypes, which are involved in the progression of pulmonary fibrosis. nih.gov This suggests that dexamethasone can help to balance the immune microenvironment by modulating macrophage polarization. nih.gov

Macrophage TypeDexamethasone ExposureEffect on Inflammatory Mediator Secretion (upon LPS stimulation)Reference
Alveolar MacrophagesShort-term, high doseEnhanced nitric oxide and IL-1β secretion nih.gov
Alveolar MacrophagesLong-term, low doseEnhanced nitric oxide and IL-1β secretion nih.gov
Alveolar MacrophagesLong-term, high doseDecreased IL-1β and nitric oxide secretion nih.gov
LPS-activated MacrophagesN/ADose-dependent inhibition of IFNβ expression frontiersin.org

Regulation of T-Helper Cell Subsets (TH1, TH2, TH17, Treg) and Cytokine Production

Dexamethasone differentially modulates effector T cells (Teff) and regulatory T cells (Tregs), which play a crucial role in controlling immune reactivity. nih.gov It induces dose- and time-dependent apoptosis in Tregs, which can lead to a relative increase in Teff cells. nih.gov However, following T-cell receptor (TCR) activation, dexamethasone strongly inhibits the proliferation of Teff cells, while having a weaker inhibitory effect on Treg proliferation. nih.gov

The differentiation of naive CD4+ T helper cells into various subsets, including Th1, Th2, Th17, and Tregs, is largely determined by the surrounding cytokine environment. nih.gov These subsets are characterized by the expression of specific transcription factors and the production of distinct cytokines. frontiersin.org Dexamethasone influences this balance by inhibiting the production of key cytokines. For instance, it has been shown to inhibit the production of Th1-associated cytokines like TNF-alpha and IFN-gamma, particularly at higher doses. nih.govresearchgate.net It also significantly inhibits the production of IL-6 and IL-10. nih.govresearchgate.net The interplay between these T-cell subsets is critical; for example, an imbalance with a predominance of Th1 cells has been suggested to contribute to corticosteroid resistance in conditions like rheumatoid arthritis. nih.govresearchgate.net

T-Cell SubsetEffect of DexamethasoneKey Cytokines AffectedReference
Effector T cells (Teff)Strong inhibition of proliferationTNF-alpha, IFN-gamma nih.govresearchgate.netnih.gov
Regulatory T cells (Treg)Induction of apoptosis, weaker inhibition of proliferationIL-10 nih.govresearchgate.netnih.gov

Reduction of Eosinophils

Dexamethasone is known to reduce the number of eosinophils in both blood and tissue, making it effective in treating conditions associated with hypereosinophilia. nih.govresearchgate.net One of the primary mechanisms for this is the induction of apoptosis (programmed cell death) in eosinophils. nih.govresearchgate.net However, the pro-apoptotic effect of dexamethasone on eosinophils can vary, and it may not always be observed in eosinophils from hypereosinophilic patients. nih.govresearchgate.net

Anti-Edematous and Anti-Allergic Mechanisms

Reduction of Capillary Membrane Permeability

Dexamethasone exerts anti-edematous effects by reducing the permeability of capillary membranes. nih.govnih.govresearchgate.net A key mechanism behind this is the inhibition of the expression and action of vascular permeability factor (VPF), which is also known as vascular endothelial growth factor (VEGF). nih.govnih.govfrontiersin.orgplymouth.ac.uk VPF is a potent mediator of increased vascular permeability. nih.govnih.gov

In various experimental models, dexamethasone has been shown to suppress VPF/VEGF-induced permeability in a dose-dependent manner. nih.govnih.gov This effect is mediated through the glucocorticoid receptor. nih.govnih.gov By reducing both the expression of VPF/VEGF by cells and the response of the vasculature to these permeability factors, dexamethasone effectively decreases fluid leakage from capillaries into the surrounding tissues. nih.govnih.gov

MediatorEffect of DexamethasoneMechanismReference
Vascular Permeability Factor (VPF) / Vascular Endothelial Growth Factor (VEGF)Inhibition of expression and actionGlucocorticoid receptor-dependent nih.govnih.govfrontiersin.orgplymouth.ac.uk

Inhibition of Histamine Release from Basophils

This compound, a synthetic glucocorticoid, exerts potent anti-inflammatory and immunomodulatory effects. A key aspect of its mechanism of action involves the inhibition of histamine release from basophils. As a prodrug, this compound is hydrolyzed by esterases in the body to its active form, dexamethasone, which is responsible for the subsequent cellular effects. The inhibitory action of dexamethasone on basophils is a critical component of its therapeutic efficacy in allergic and inflammatory conditions.

Glucocorticoids, including dexamethasone, have been demonstrated to inhibit the IgE-dependent release of histamine from human basophils. nih.gov This inhibition is a time-dependent process, typically observed after a 24-hour preincubation with the glucocorticoid. nih.gov The potency of various glucocorticosteroids in inhibiting histamine release in vitro closely mirrors their known in vivo anti-inflammatory activity.

A comparative study on the potency of different glucocorticosteroids in inhibiting IgE-dependent histamine release from human basophils revealed the following order:

GlucocorticosteroidRelative Potency in Inhibiting Histamine Release
Triamcinolone Acetonide>
Dexamethasone>
Betamethasone (B1666872)>
Prednisolone>
Hydrocortisone»
Progesterone≈ 0
Tetrahydrocortisone≈ 0
(Data sourced from a study on the inhibition of basophil histamine release by anti-inflammatory steroids) nih.gov

The mechanism by which dexamethasone inhibits histamine release is multifaceted and does not appear to involve an elevation of intracellular cyclic AMP (cAMP) levels, as the rate of histamine release is not altered. nih.gov Furthermore, dexamethasone does not significantly affect the number of total or occupied IgE Fc receptors on the basophil surface, indicating that its inhibitory effect is not due to the modulation of these receptors. nih.gov The current understanding is that the inhibition of IgE-dependent activation of basophils by glucocorticoids is mediated through a specific glucocorticoid receptor. nih.gov

Interestingly, the inhibitory effect of dexamethasone is specific to certain pathways of basophil activation. While it potently inhibits IgE-mediated histamine release, it does not suppress histamine release stimulated by other agents such as the formyl methionine-containing peptide f-met-leu-phe, the calcium ionophore A23187, or the tumor-promoting phorbol diester 12-O-tetradecanoylphorbol-13-acetate. nih.gov This selectivity suggests that the mechanism of action does not involve the inhibition of phospholipase A2 (PLA2), as these latter stimuli are dependent on PLA2 activity. nih.gov

It is important to note that the sensitivity of basophils to the inhibitory effects of dexamethasone can be influenced by prior in vivo exposure to corticosteroids. Basophils from individuals receiving long-term steroid therapy may exhibit a degree of resistance to the in vitro inhibitory effects of dexamethasone on histamine release. nih.gov

Pharmacokinetics and Pharmacodynamics of Dexamethasone Dipropionate in Research Contexts

Research on Absorption Mechanisms and Factors

The percutaneous absorption of dexamethasone (B1670325) dipropionate, a potent synthetic glucocorticoid, is a complex process governed by the intricate structure and physiological state of the skin. Research has elucidated several key factors that influence its journey from the skin surface to the systemic circulation, with the epidermal barrier and the presence of inflammation being paramount.

Percutaneous Absorption Influencers: Epidermal Barrier, Occlusion

The primary obstacle to the percutaneous absorption of topically applied substances is the stratum corneum, the outermost layer of the epidermis. This layer, composed of anucleated corneocytes embedded in a lipid matrix, acts as a formidable barrier to the penetration of most drugs. mdpi.comarmsacres.com Studies on dexamethasone have shown that its penetration is significantly influenced by the integrity of this barrier. nih.govnih.gov Research using advanced techniques like soft X-ray spectromicroscopy has provided detailed insights into the distribution of dexamethasone within the skin layers, revealing that the drug's concentration varies distinctly, with a notable drop near the basal membrane. nih.govaafp.org The lipophilic nature of dexamethasone allows it to be found predominantly in the lipid-rich regions between corneocytes. researchgate.net

Occlusion, the practice of covering the treated skin with a dressing, has been demonstrated to significantly enhance the percutaneous absorption of topical corticosteroids. droracle.aiijdvl.com By preventing the evaporation of water from the skin, occlusion increases the hydration of the stratum corneum, which in turn can increase the absorption of topical steroids by four to five times. primarycarenotebook.com Some studies suggest that occlusion can increase drug absorption by up to 10-fold. primarycarenotebook.com This enhanced penetration is attributed to the altered partitioning of the drug into the more hydrated stratum corneum. ijdvl.com Research on the phonophoresis of dexamethasone in the presence of an occlusive dressing showed a significant increase in serum concentrations of the drug compared to sham treatment, indicating that occlusion plays a critical role in facilitating systemic absorption. nih.govresearchgate.net

Table 1: Factors Influencing Percutaneous Absorption of Dexamethasone
FactorEffect on AbsorptionMechanismSupporting Evidence
Epidermal Barrier (Stratum Corneum)InhibitsActs as a primary physical and chemical barrier, limiting drug penetration. mdpi.comarmsacres.comX-ray spectromicroscopy shows a significant drop in dexamethasone concentration at the dermal-epidermal junction. nih.gov
OcclusionEnhancesIncreases stratum corneum hydration, altering the drug's partitioning coefficient and facilitating penetration. ijdvl.comprimarycarenotebook.comStudies show a 4 to 10-fold increase in absorption with occlusive dressings. primarycarenotebook.com Phonophoresis with occlusion significantly increases serum dexamethasone levels. nih.govresearchgate.net

Impact of Inflammation and Disease Processes on Absorption

The physiological state of the skin plays a crucial role in the absorption of topical corticosteroids. Inflammatory skin conditions such as psoriasis and atopic dermatitis are characterized by a compromised epidermal barrier, which leads to increased percutaneous absorption. nih.govnih.govresearchgate.net

In psoriatic skin, the impaired barrier function facilitates the penetration of topical corticosteroids, and the associated vasodilation can increase the likelihood of the drug reaching systemic circulation. nih.gov This increased absorption is a critical consideration, as long-term use of potent corticosteroids over large body surface areas can lead to systemic side effects. nih.govpsoriasis.org

Similarly, atopic dermatitis is associated with a dysfunctional skin barrier, which can lead to increased systemic absorption of topical corticosteroids. nih.govresearchgate.net While these medications are effective in managing the inflammatory symptoms, the potential for systemic exposure is a concern, particularly in pediatric patients who have a higher skin surface area to body weight ratio. nih.gov

Research on Distribution Patterns and Determinants

Following percutaneous absorption, dexamethasone dipropionate enters the systemic circulation and is distributed throughout the body. Its distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues, including crossing the formidable blood-brain barrier.

Plasma Protein Binding Characteristics and Implications

Once in the bloodstream, dexamethasone exhibits significant binding to plasma proteins, primarily albumin. drugbank.comnih.gov Studies on dexamethasone have shown a plasma protein binding of approximately 77%. nih.gov Other research indicates a binding percentage of around 69.2% in normal serum. nih.gov For comparison, other corticosteroids also show high protein binding; for instance, beclomethasone (B1667900) dipropionate is 87% bound to plasma proteins. atsjournals.org This high degree of protein binding is significant because only the unbound or "free" fraction of the drug is pharmacologically active and able to diffuse into tissues to exert its effects. ersnet.org

The extent of plasma protein binding can have several implications:

Duration of Action: High protein binding can create a circulating reservoir of the drug, potentially prolonging its duration of action.

Systemic Side Effects: By limiting the amount of free drug available to interact with receptors in various tissues, high protein binding can help to reduce the potential for systemic side effects. ersnet.org

Drug Interactions: Competition for binding sites on plasma proteins with other drugs can potentially alter the free fraction of this compound and its therapeutic and adverse effects.

Table 2: Plasma Protein Binding of Dexamethasone and Related Corticosteroids
CompoundPlasma Protein Binding (%)Primary Binding Protein
Dexamethasone~70-77% nih.govAlbumin drugbank.comnih.gov
Beclomethasone Dipropionate87% atsjournals.orgAlbumin ersnet.org
Mometasone Furoate98-99% atsjournals.orgersnet.orgAlbumin ersnet.org
Fluticasone (B1203827) Propionate90% atsjournals.orgAlbumin ersnet.org

Tissue Distribution and Accumulation

Research into the tissue distribution of dexamethasone reveals its widespread dissemination throughout the body, with varying concentrations in different tissues. Studies in animal models have provided valuable insights into where the drug accumulates.

For instance, research on dexamethasone palmitate administered in a lipid emulsion showed significantly higher concentrations in the blood, spleen, and inflamed tissues compared to dexamethasone sodium phosphate (B84403), which had a higher concentration in the muscles. nih.govdoi.org This suggests that the formulation can significantly influence the tissue distribution pattern.

Studies on chronic hypercortisolism models in rats have shown that dexamethasone treatment can lead to adipose tissue redistribution, with an increase in mesenteric and perirenal adipose tissue mass. nih.gov Furthermore, research on controlled delivery systems has demonstrated that encapsulating dexamethasone in microspheres can enhance its long-term retention in adipose tissue, which is beneficial for promoting tissue repair and vascularization. nih.gov

In ocular tissues, following sub-tenon delivery, dexamethasone has been found in the sclera, cornea, retina/choroid, and iris, with higher levels in the posterior segment solid tissues. nih.gov

Blood-Brain Barrier Penetration Mechanisms and P-glycoprotein Role

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govbourre.fr The penetration of dexamethasone into the brain is actively limited by the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the luminal membrane of brain capillary endothelial cells. nih.govoup.com

P-gp functions as an ATP-dependent drug efflux pump, actively transporting a wide range of xenobiotics, including dexamethasone, out of the brain and back into the bloodstream. nih.govoup.com Studies in P-gp-deficient mice have shown a significant increase in the brain uptake of dexamethasone compared to wild-type mice, confirming the crucial role of P-gp in restricting its central nervous system penetration. oup.com

Interestingly, dexamethasone itself has been shown to regulate the expression and activity of P-gp at the BBB. nih.gov Research has demonstrated that dexamethasone can increase the expression of P-gp and other multidrug resistance transporters in brain endothelial cells in a dose-dependent and reversible manner. nih.govresearchgate.net This upregulation of P-gp can, in turn, further limit the brain penetration of co-administered drugs that are also P-gp substrates. This interaction is of significant clinical importance, particularly in the context of treating brain tumors where dexamethasone is often used to reduce edema alongside chemotherapy. nih.gov

Metabolism and Biotransformation Research

The biotransformation of dexamethasone is a critical determinant of its clearance and therapeutic activity. The liver is the primary site of its metabolism nih.gov.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of dexamethasone. Research has firmly established that dexamethasone is both a substrate and a dose-dependent inducer of the CYP3A4 enzyme nih.gov. The dual role means that while CYP3A4 is responsible for breaking down dexamethasone, dexamethasone can also increase the expression and activity of this enzyme nih.govirispublishers.com.

The induction of CYP3A4 by dexamethasone is concentration-dependent. In vitro studies using primary cultures of human hepatocytes have demonstrated that as the concentration of dexamethasone increases, so does the activity of CYP3A4 nih.govirispublishers.com. This induction occurs through the activation of the pregnane X receptor (PXR) and glucocorticoid receptors, which in turn increases the transcription of the CYP3A4 gene nih.gov. The relationship between dexamethasone concentration and CYP3A4 induction has been quantified in research settings.

Induction of CYP3A4 Activity by Dexamethasone in Human Hepatocytes

Dexamethasone Concentration (μM)Average Fold-Increase in CYP3A4 Activity
21.7
101.9
503.9
1006.9
2506.6

Data sourced from in vitro studies on human hepatocytes nih.govirispublishers.com.

This induction effect is considered marginally clinically significant, with studies suggesting dexamethasone can increase CYP3A4 gene expression by 25-30% irispublishers.com.

The metabolism of dexamethasone by hepatic enzymes results in the formation of several metabolites. In vitro studies using human liver microsomes have been instrumental in identifying these biotransformation products nih.govresearchgate.net. The primary metabolic pathways are 6-hydroxylation and side-chain cleavage nih.govresearchgate.net.

Using techniques such as radiometric high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), researchers have characterized several key metabolites nih.govresearchgate.net. There can be significant variability in metabolic profiles between individuals researchgate.net. While the structures of these metabolites have been identified, detailed research on their specific pharmacological activity is less prevalent in the literature.

Major Identified Metabolites of Dexamethasone

MetaboliteDescription
6β-hydroxydexamethasoneA major product of 6-hydroxylation, mediated by CYP3A4 researchgate.net.
6α-hydroxydexamethasoneAn isomer formed through 6-hydroxylation researchgate.net.
9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A)A product of dexamethasone side-chain cleavage researchgate.net.
6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (6-hydroxy-9α-F-A)Formed via 6-hydroxylation of the side-chain cleaved metabolite 9α-F-A researchgate.net.
11-dehydro-side-chain cleaved DEX (11DH-9αF-A)A tentatively identified product of reductive metabolism nih.gov.

Hepatic clearance is the measure of drug removal from the blood by the liver, resulting from both metabolism and biliary excretion unil.ch. For dexamethasone, this process is largely determined by the intrinsic activity of hepatic enzymes like CYP3A4 unil.chderangedphysiology.com. The oral clearance of dexamethasone has been measured at 15.7 L/hr nih.gov.

Several factors can influence the hepatic clearance of dexamethasone. Liver disease or impaired liver function can significantly reduce its clearance nih.gov. Studies have shown that the metabolic clearance of dexamethasone can decrease by as much as 53% in patients with significant disturbances in liver function nih.gov. This leads to a prolonged plasma half-life of the drug nih.govencyclopedia.pub.

Excretion Pathways and Rates

Following metabolism, the resulting water-soluble metabolites of dexamethasone, along with a small amount of the unchanged drug, are eliminated from the body through renal and biliary pathways.

The kidneys contribute to the elimination of dexamethasone, but primarily through the excretion of its metabolites. The renal excretion of unchanged, parent dexamethasone is a minor pathway, accounting for less than 10% of the total body clearance nih.govnih.govencyclopedia.pub. Research in animal models has shown that dexamethasone can have direct effects on renal function, such as increasing the urinary excretion of potassium without significantly affecting sodium excretion, a finding that distinguishes its renal effects from those of mineralocorticoids like aldosterone nih.gov.

Biliary excretion is a significant pathway for the elimination of dexamethasone metabolites nih.govencyclopedia.pub. After being processed in the liver, these metabolites are transported into the bile and subsequently eliminated via the feces. Research in rats has shown that dexamethasone can up-regulate the expression of Multidrug resistance protein 2 (Mrp2), an important transporter protein involved in the biliary excretion of various compounds nih.gov. This suggests that dexamethasone may influence its own metabolite excretion and that of other organic anions that share this pathway nih.gov.

Pharmacodynamic Markers and Relationships

In the realm of dermatological research, understanding the relationship between a drug's interaction with its target and the subsequent physiological response is paramount. For topical corticosteroids like this compound, pharmacodynamic markers are crucial for quantifying its activity and potency. These markers provide a bridge between the molecular actions of the compound and its observable effects on the skin.

Correlation of Receptor Binding with Pharmacological Effect

The pharmacological effect of this compound, like other glucocorticoids, is initiated by its binding to specific cytoplasmic glucocorticoid receptors (GRs). This binding affinity is a key determinant of its intrinsic potency. The activated glucocorticoid-receptor complex translocates to the nucleus, where it modulates gene expression, leading to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of this class of drugs.

A direct correlation generally exists between the binding affinity of a corticosteroid to the glucocorticoid receptor and its topical anti-inflammatory potency. Steroids with higher affinity for the receptor typically exhibit a greater pharmacological effect at lower concentrations. The esterification of the dexamethasone molecule to form this compound is a structural modification designed to enhance its lipophilicity and, consequently, its penetration into the skin to reach the GRs in the viable epidermis and dermis.

Research has established that the introduction of different ester groups at the C17 and C21 positions of the steroid nucleus significantly influences receptor binding affinity. For instance, the elongation of the ester chain can lead to an increase in both lipophilicity and binding affinity for the receptor nih.gov.

The relative receptor affinity (RRA) of various corticosteroids is often determined through competitive binding assays, with dexamethasone frequently used as a standard reference (RRA = 100). These studies demonstrate that modifications to the steroid structure can result in compounds with significantly higher affinity than the parent molecule. For example, mometasone furoate and fluticasone propionate exhibit RRAs of approximately 2200 and 1800, respectively, indicating a much stronger interaction with the glucocorticoid receptor compared to dexamethasone nih.gov. While specific RRA values for this compound are not as commonly cited in comparative tables, the principle remains that its potency is directly linked to its ability to bind effectively to the GR.

Table 1: Relative Receptor Affinity of Various Glucocorticoids Compared to Dexamethasone

CompoundRelative Receptor Affinity (RRA)
Dexamethasone100
Flunisolide180
Triamcinolone Acetonide361
Budesonide (B1683875)935
Fluticasone Propionate1800
Mometasone Furoate2200

Assessment of Blanching Effect as Pharmacodynamic Response

A well-established in vivo method for assessing the bio-potency of topical corticosteroids is the vasoconstrictor assay, also known as the skin blanching assay. This pharmacodynamic response is based on the ability of corticosteroids to cause vasoconstriction of the small blood vessels in the upper dermis, resulting in a visible whitening or "blanching" of the skin at the site of application. The intensity of this blanching effect is proportional to the potency of the corticosteroid and its penetration through the skin.

The vasoconstrictor assay is a valuable tool in research for comparing the potency of different corticosteroid formulations and for assessing the bioequivalence of generic and innovator products. The degree of blanching can be evaluated visually by trained observers using a graded scale (e.g., 0 for no blanching to 4 for intense blanching). More objective and quantitative measurements can be obtained using a chromameter, a device that measures changes in skin color.

A chromameter quantifies skin color using a three-dimensional color space, with the a-value (representing the green-to-red spectrum) being particularly sensitive to the changes in erythema associated with vasoconstriction. A decrease in the a-value indicates a reduction in redness, which corresponds to the degree of blanching.

The pharmacodynamic response over time can be quantified by calculating the Area Under the Effect Curve (AUEC). The AUEC integrates the intensity of the blanching effect (as measured by visual scores or chromameter readings) over a specific period, providing a comprehensive measure of the drug's activity.

Research studies utilize this methodology to compare the potency of different corticosteroids. For instance, a clinical study assessing the activity of a new cream containing betamethasone (B1666872) dipropionate at various concentrations used changes in the a* value (Δa*) and visual scores to quantify the vasoconstrictor response.

Table 2: Example of Vasoconstrictor Assay Data for Betamethasone Dipropionate 0.05% Cream

Time Post-Application (hours)Mean Change in a* value (Δa*)Mean Total Visual Score (TVS)
2-1.51.8
4-2.12.5
6-2.53.1
8-2.32.8
12-1.82.2
24-0.91.1

Data is representative from a clinical study on betamethasone dipropionate and serves as an example of the type of data generated in vasoconstrictor assays. clinicaltrialsregister.eu

This objective data allows for a dose-dependent relationship to be established and for the potency of different formulations to be ranked. The vasoconstrictor assay, therefore, serves as a critical pharmacodynamic tool in the research and development of topical corticosteroids like this compound.

Molecular Basis of Adverse Events and Safety Research

Mechanisms of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

The administration of exogenous glucocorticoids like dexamethasone (B1670325) can lead to the suppression of the HPA axis, a critical neuroendocrine system that regulates stress response and homeostasis. youtube.com This suppression is a direct consequence of the negative feedback mechanism inherent to the HPA axis.

The hypothalamus normally secretes corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH). youtube.comnih.gov ACTH, in turn, acts on the adrenal glands to produce cortisol, the body's primary endogenous glucocorticoid. youtube.comnih.gov Cortisol then exerts negative feedback on both the hypothalamus and the pituitary to inhibit further CRH and ACTH secretion, thus maintaining physiological balance. nih.govyoutube.com

When dexamethasone, a potent cortisol analogue, is administered, it mimics the action of endogenous cortisol and activates glucocorticoid receptors in the hypothalamus and pituitary gland. youtube.com This leads to a potent inhibition of CRH and ACTH synthesis and release. youtube.comnih.gov The prolonged reduction in ACTH stimulation results in atrophy of the adrenal cortex and a diminished capacity to produce endogenous cortisol. youtube.com Consequently, abrupt cessation of dexamethasone therapy can lead to tertiary adrenal insufficiency, as the HPA axis is unable to mount an adequate response to stress. oup.com The risk of HPA axis suppression increases with higher doses and longer durations of glucocorticoid treatment. oup.com

Immunosuppression and Increased Susceptibility to Secondary Infections: Mechanistic Insights

Dexamethasone's potent immunosuppressive effects are a cornerstone of its therapeutic use, but also the reason for an increased risk of secondary infections. droracle.ainih.gov The underlying mechanisms involve profound alterations in T-cell function.

Dexamethasone suppresses cell-mediated immunity primarily by inhibiting the proliferation and differentiation of T-cells, particularly naïve T-cells. nih.govresearchgate.netresearchgate.net This is achieved by attenuating the CD28 co-stimulatory pathway, which is crucial for T-cell activation. nih.govresearchgate.net Dexamethasone upregulates the expression of cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on T-cells. nih.govresearchgate.net CTLA-4 competes with CD28 for binding to its ligands on antigen-presenting cells, delivering an inhibitory signal that blocks T-cell cycle entry and progression from the G0/G1 phase. nih.gov This leads to a reduction in the number of T-cells in the S and G2/M phases of the cell cycle. nih.gov

Furthermore, dexamethasone exposure leads to increased transcription and protein expression of both CTLA-4 and programmed cell death protein 1 (PD-1), another key immune checkpoint receptor. nih.gov This dual upregulation imposes a significant barrier to T-cell activation and effector function. The suppression of T-cell activity, coupled with a reduction in the production of pro-inflammatory cytokines like IL-1, IL-2, and IL-6, compromises the body's ability to mount an effective immune response against pathogens, thereby increasing susceptibility to infections. nih.gov

Table 2: Mechanistic Insights into Dexamethasone-Induced Immunosuppression

Cellular Target Molecular Effect Functional Consequence
T-Cells Attenuation of CD28 co-stimulatory pathway nih.govresearchgate.net Inhibition of T-cell activation
T-Cells Upregulation of CTLA-4 expression nih.govresearchgate.net Blockade of cell cycle entry and proliferation
T-Cells Upregulation of PD-1 expression nih.gov Inhibition of T-cell effector function
Immune Response Decreased pro-inflammatory cytokine production nih.gov Reduced ability to combat pathogens

Potential Impact on Wound Healing Mechanisms

Dexamethasone, a potent synthetic glucocorticoid, exerts significant influence over the intricate process of wound healing by intervening in its primary phases: inflammation, proliferation, and remodeling. jvsmedicscorner.comhmpgloballearningnetwork.com Its molecular actions can delay or impair the natural repair cascade. hmpgloballearningnetwork.comuthscsa.edu

At the molecular level, dexamethasone interferes with the initial inflammatory response. The administration of corticosteroids early after an injury delays the arrival of inflammatory cells, such as macrophages and neutrophils, and fibroblasts to the wound site. jvsmedicscorner.comnih.gov This is achieved, in part, by decreasing the expression of cytokines, which act as chemical messengers to attract these cells. oakstone.com Furthermore, dexamethasone downregulates the intercellular adhesion molecule 1 (ICAM-1), a protein that facilitates the adhesion and migration of granulocytes into the tissue. oakstone.com While one study on a mouse frostbite model suggested dexamethasone could improve healing by reducing inflammatory cytokines like IL-1β and TNFα, the broader consensus points to its inhibitory effects on the crucial early inflammatory phase. nih.gov

The proliferative phase of wound healing is also substantially affected. Dexamethasone has been shown to inhibit the proliferation of fibroblasts, the primary cells responsible for synthesizing the new extracellular matrix. uthscsa.eduoakstone.com This is linked to a reduction in growth factors essential for cell growth and division. Specifically, corticosteroids can reduce levels of transforming growth factor-β (TGF-β) and the expression of keratinocyte growth factor (KGF), which impairs re-epithelialization and attenuates fibroblast proliferation. oakstone.comnih.gov

A critical impact of dexamethasone is on collagen synthesis, a cornerstone of tissue repair. Corticosteroids are known to decrease the synthesis of Type I collagen, which is attributed to a reduction in the steady-state level of Type I procollagen messenger RNAs. jvsmedicscorner.com Studies have demonstrated that dexamethasone can suppress collagen synthesis, leading to reduced wound strength. jvsmedicscorner.comnih.gov This is further compounded by the finding that dexamethasone can block the fibrogenic effects of TGF-β at in vivo, cellular, and molecular levels. nih.gov However, it has also been hypothesized that corticosteroids might enhance collagen degradation, contributing to a net decrease in collagen deposition at the wound site. nih.gov

The process of angiogenesis, the formation of new blood vessels, is another target. Dexamethasone can interfere with the development of regenerating capillaries, which are vital for supplying oxygen and nutrients to the healing tissue. jvsmedicscorner.comuthscsa.edu The culmination of these molecular interventions—delayed inflammation, reduced fibroblast proliferation, impaired collagen synthesis, and decreased angiogenesis—results in delayed wound contraction and epithelial migration. jvsmedicscorner.comuthscsa.edu

Molecular Target Effect of Dexamethasone Consequence in Wound Healing
Inflammatory Cells (Neutrophils, Macrophages)Delays appearance at wound site. jvsmedicscorner.comDelayed inflammatory phase. jvsmedicscorner.com
Cytokines & Adhesion Molecules (ICAM-1)Decreases expression. oakstone.comAttenuated granulocyte adhesion and migration. oakstone.com
FibroblastsInhibits proliferation. oakstone.comImpaired formation of granulation tissue.
Growth Factors (TGF-β, KGF)Reduces levels and expression. oakstone.comnih.govAttenuated fibroblast proliferation and impaired re-epithelialization. oakstone.com
Collagen Synthesis (Type I Procollagen mRNA)Decreases synthesis. jvsmedicscorner.comReduced wound tensile strength. uthscsa.edu
AngiogenesisImpairs regenerating capillaries. jvsmedicscorner.comReduced blood supply to the wound.

Central Nervous System Effects: Molecular Mechanisms of Activation

Dexamethasone exerts profound effects on the central nervous system (CNS) through genomic and non-genomic mechanisms, primarily mediated by its interaction with intracellular glucocorticoid receptors (GR). mdpi.comwikipedia.org Due to its lipophilic nature, dexamethasone readily crosses the blood-brain barrier, achieving significant concentrations in the CNS. droracle.ai

The primary mechanism of action involves binding to GRs present in the cytoplasm of neural and glial cells. wikipedia.orgnih.gov Upon binding, the dexamethasone-GR complex translocates to the nucleus. wikipedia.orgbiorxiv.org Inside the nucleus, it acts as a ligand-activated transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). biorxiv.orgpatsnap.com This interaction can either up-regulate the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory proteins (transrepression). wikipedia.org For example, dexamethasone can decrease the activity of the pro-inflammatory transcription factor NF-κB in the cortex and hippocampus. nih.gov

Autoradiographic studies in rats have identified specific CNS regions targeted by dexamethasone. High concentrations of nuclear accumulation are found in the arcuate, ventromedial, periventricular, and paraventricular nuclei of the hypothalamus, as well as the locus ceruleus and nucleus tractus solitarii. nih.gov These regions are crucial for regulating the hypothalamic-pituitary-adrenal (HPA) axis, mood, and autonomic function. nih.govnih.gov

Dexamethasone's influence extends to various neurotransmitter systems. mdpi.com It can modulate the expression of enzymes involved in the production and metabolism of endogenous amines, such as tyrosine hydroxylase and monoamine oxidase. mdpi.com Research has shown that dexamethasone treatment can differentially affect neurotransmitter receptors. For instance, subchronic administration in rats led to a dose-dependent increase in the density of serotonin-2 (5-HT2) receptors in the cerebral cortex, while decreasing the density of beta-adrenergic receptors. nih.gov Furthermore, dexamethasone pretreatment has been found to affect genes associated with glutamatergic signaling (regulating glutamate and GABA neurotransmission) in the hippocampus, which may be involved in preventing long-term memory impairment caused by neuroinflammation. mdpi.comnih.gov

Beyond its direct genomic effects, dexamethasone can also induce non-genomic actions. These rapid effects are mediated through binding sites on neurotransmitter-gated ion channels. nih.gov Corticosteroids can alter neuronal excitability through these membrane-level interactions. mdpi.comnih.gov Additionally, dexamethasone has been shown to regulate the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BTB). It may decrease vascular permeability by reducing the expression of vascular permeability factor (VPF), also known as vascular endothelial growth factor (VEGF), and by increasing the expression of the tight junction protein Occludin. nih.govnih.gov

Molecular Target/Process Mechanism of Dexamethasone Activation Resulting CNS Effect
Glucocorticoid Receptor (GR)Binds to cytoplasmic GR, translocates to the nucleus. wikipedia.orgbiorxiv.orgModulation of gene transcription. mdpi.com
Gene Transcription (via GREs)Activates or represses transcription of target genes. biorxiv.orgpatsnap.comUpregulation of anti-inflammatory proteins, repression of pro-inflammatory proteins (e.g., via NF-κB). wikipedia.orgnih.gov
Neurotransmitter SystemsModulates enzymes for amine production (e.g., tyrosine hydroxylase). mdpi.comAltered neurotransmitter balance. mdpi.com
Serotonin (B10506) & Adrenergic ReceptorsDifferentially modulates receptor density in the cerebral cortex. nih.govPotential changes in mood and cognition.
Glutamate & GABA SignalingAffects expression of genes encoding regulators of glutamate and GABA. mdpi.comnih.govModulation of excitatory and inhibitory neurotransmission.
Blood-Brain Barrier PermeabilityReduces expression of VPF/VEGF; increases expression of Occludin. nih.govnih.govDecreased vascular permeability and edema. nih.gov

Drug Drug Interactions: Mechanistic Research

Pharmacodynamic Interactions with Other Therapeutic Agents

Dexamethasone (B1670325) exhibits significant synergistic antiemetic effects when co-administered with 5-hydroxytryptamine3 (5-HT3) receptor antagonists like ondansetron and granisetron. cancernetwork.comnih.gov This combination is highly effective in managing chemotherapy-induced nausea and vomiting (CINV). nih.govamegroups.org While 5-HT3 antagonists block serotonin (B10506) signaling, which is a key pathway for emesis, the precise mechanism of dexamethasone's antiemetic action and its synergy is not fully elucidated. nih.govnih.gov

Several mechanisms have been proposed for dexamethasone's contribution:

Prostaglandin Synthesis Inhibition : The anti-inflammatory effects of corticosteroids, including the inhibition of prostaglandin synthesis, may contribute to the antiemetic effect centrally. nih.govnih.gov

Serotonin Turnover : It has been suggested that dexamethasone may cause a decrease in serotonin turnover in the central nervous system. nih.gov

Endogenous Opiate Release : A decrease in the release of endogenous opiates is another potential mechanism. nih.gov

The combination of a 5-HT3 antagonist and dexamethasone is rational due to their different mechanisms of action, leading to enhanced efficacy. nih.gov Clinical trials have consistently demonstrated that the combination therapy achieves a complete response (no nausea or vomiting) in a significantly higher percentage of patients receiving emetogenic chemotherapy compared to treatment with a 5-HT3 receptor antagonist alone. nih.govnih.gov

Dexamethasone interacts with calcineurin inhibitors, a class of immunosuppressants that includes tacrolimus and cyclosporine. These interactions are primarily pharmacokinetic but have significant pharmacodynamic consequences for immunosuppression.

Tacrolimus : Corticosteroids like dexamethasone can decrease the whole blood concentrations of tacrolimus. drugs.com The proposed mechanism is the induction of CYP3A4 and/or P-glycoprotein (P-gp) by the corticosteroid, which increases the metabolic clearance of tacrolimus. nih.gov Studies in renal transplant recipients have shown that higher steroid dosages necessitate higher doses of tacrolimus to maintain target trough levels, confirming a clinically significant interaction. nih.gov One prospective study found that steroids increased tacrolimus clearance by 3% to 11.8%. drugs.comdrugs.com

Cyclosporine : The interaction with cyclosporine is more complex. Both cyclosporine and corticosteroids are substrates and competitive inhibitors of CYP3A4. drugs.com Co-administration can lead to altered plasma concentrations of one or both drugs. drugs.com While competitive inhibition might increase levels, dexamethasone is also a known inducer of CYP3A4, which could potentially reduce cyclosporine levels. drugs.com Therefore, the net effect can be variable, necessitating close monitoring of drug levels and clinical response. drugs.comdrugs.com

Mechanisms of Dexamethasone Interaction with Immunosuppressants
ImmunosuppressantPrimary Interaction MechanismResulting Effect on Immunosuppressant Level
TacrolimusInduction of CYP3A4 and/or P-gp by dexamethasone. nih.govDecreased concentration. drugs.com
CyclosporineCompetitive inhibition of CYP3A4; Dexamethasone also induces CYP3A4. drugs.comVariable (potential for increase or decrease). drugs.com

In the topical treatment of psoriasis, corticosteroids are often combined with vitamin D3 analogs, such as calcipotriol, to achieve synergistic therapeutic effects. nih.gov Psoriasis is characterized by abnormal keratinocyte proliferation and differentiation, as well as significant inflammation involving immune cells. nih.govresearchgate.net The combination of a corticosteroid and calcipotriol targets these different aspects of psoriasis pathophysiology through complementary mechanisms of action. mdpi.comnih.gov

Calcipotriol : As a synthetic analog of 1,25-dihydroxyvitamin D3, calcipotriol binds to the vitamin D receptor (VDR) on keratinocytes and lymphocytes. nih.gov This action helps to inhibit keratinocyte proliferation and promote their normal differentiation, addressing the hyperproliferative state of psoriatic skin. nih.govnih.gov It also has immunomodulatory effects, specifically targeting Th1/Th17 cells and promoting a Th2/Treg profile. mdpi.com

Dexamethasone/Betamethasone (B1666872) : Corticosteroids exert potent anti-inflammatory and immunosuppressive effects. They inhibit the production of various inflammatory cytokines and mediators, reducing the infiltration of inflammatory cells and alleviating symptoms like erythema and scaling. nih.gov Their inhibitory effect on the immune system is broader than that of calcipotriol, affecting multiple T-cell subsets. mdpi.com

The combination therapy leads to an enhanced therapeutic response compared to monotherapy with either agent. nih.gov The corticosteroid component quickly reduces inflammation, while the vitamin D analog normalizes keratinocyte growth and differentiation, providing a comprehensive approach to managing the disease. mdpi.comnih.gov This dual action allows for greater efficacy and can also have a steroid-sparing effect. nih.gov

Glucocorticoid Resistance: Mechanisms and Research Strategies

Molecular and Cellular Basis of Glucocorticoid Resistance

Glucocorticoid resistance can be broadly categorized into two types: primary and secondary. Primary GCR is a rare, inherited condition, while secondary or acquired GCR develops in response to various factors, including disease state and prolonged glucocorticoid exposure. nih.govbioscientifica.com The molecular basis of GCR is complex and multifactorial, primarily involving alterations in the glucocorticoid receptor (GR) and its signaling pathways.

The actions of glucocorticoids are mediated by the glucocorticoid receptor (GR), a protein that, in its classic form (GRα), functions as a ligand-dependent transcription factor. oup.comnih.gov Upon binding to a glucocorticoid like dexamethasone (B1670325), the GRα translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes. frontiersin.org Disruptions at any point in this signaling cascade can lead to resistance.

Key Mechanisms of Glucocorticoid Resistance:

Glucocorticoid Receptor (GR) Abnormalities:

Mutations in the NR3C1 Gene: Primary GCR is often caused by mutations in the NR3C1 gene, which encodes the GR. nih.govoup.com These mutations can impair various functions of the receptor, including its ability to bind to the glucocorticoid, translocate to the nucleus, or interact with DNA and other transcription factors. oup.com

Altered GR Expression: A decreased number of GRα receptors can lead to reduced cellular sensitivity to glucocorticoids. nih.govbioscientifica.com Prolonged treatment with dexamethasone has been shown to reduce the GRα pool, contributing to acquired resistance. bioscientifica.com

Alternative Splicing: The GR gene can undergo alternative splicing to produce different isoforms. The GRβ isoform, for example, does not bind glucocorticoids and can act as a dominant-negative inhibitor of GRα, contributing to resistance. researcher.life

Post-Translational Modifications: Modifications such as phosphorylation can alter GR function. For instance, the protein kinase AKT can phosphorylate the GR, preventing its translocation to the nucleus and thereby inducing resistance. columbia.edu The enzyme CASP1 has been found to cleave the GR, blocking its function and leading to resistance in leukemia cells. stjude.orgsciencedaily.com

Dysregulation of Signaling Pathways:

Pro-inflammatory Transcription Factors: Glucocorticoids exert their anti-inflammatory effects in part by inhibiting pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov In resistant individuals, there can be an overexpression of these factors, which overrides the inhibitory effects of the glucocorticoid-GR complex. nih.gov

MAP Kinase Pathway: Alterations in the mitogen-activated protein kinase (MAPK) signaling pathway have also been implicated in glucocorticoid resistance. nih.govresearcher.life

Other Contributing Factors:

Cytokine and Hormonal Milieu: The presence of certain cytokines and hormones can interfere with GR signaling and contribute to resistance. nih.govresearchgate.net

Mitochondrial Dysfunction and Oxidative Stress: These cellular states can impair GRα function and contribute to a state of resistance. researcher.life

The following table summarizes some of the key molecular players and their roles in glucocorticoid resistance.

CategoryFactorRole in Glucocorticoid Resistance
Receptor-Level NR3C1 Gene MutationsImpairs GR binding, translocation, or DNA interaction. oup.com
Decreased GRα ExpressionReduces the number of available receptors for glucocorticoids. bioscientifica.com
GRβ IsoformActs as a dominant-negative inhibitor of the functional GRα. researcher.life
AKT PhosphorylationPrevents GRα from moving into the cell nucleus to act on genes. columbia.edu
CASP1 CleavageDegrades the GRα, preventing glucocorticoid binding. stjude.orgsciencedaily.com
Signaling Pathways NF-κB and AP-1Overexpression can counteract the anti-inflammatory effects of glucocorticoids. nih.gov
MAP Kinase PathwayAlterations in this pathway can interfere with glucocorticoid signaling. nih.govresearcher.life

Research Approaches to Address and Potentially Overcome Resistance

Overcoming glucocorticoid resistance is a significant area of research, with several strategies being explored to restore sensitivity to these crucial drugs. These approaches range from optimizing current therapeutic protocols to developing novel adjunctive therapies.

Current and Investigational Strategies:

Therapeutic Optimization:

Dose Refinement and Biomarker Guidance: Research is ongoing to determine optimal dosing strategies, potentially using biomarkers to guide dose escalation and tapering to maintain GRα engagement while minimizing resistance-inducing effects. researcher.liferesearchgate.net

High-Dose Synthetic Glucocorticoids: In cases of primary GCR, high doses of potent, mineralocorticoid-sparing synthetic glucocorticoids like dexamethasone are used to activate the mutated GR and suppress excess ACTH secretion. oup.com

Adjunctive and Novel Therapies:

Targeting Associated Pathways: Research is focused on developing drugs that target the specific molecular pathways contributing to resistance. For example, inhibiting AKT or CASP1 has been shown to restore steroid sensitivity in preclinical models. columbia.edustjude.orgsciencedaily.com

Repurposed Drugs: Several existing drugs, approved for other conditions, are being investigated for their potential to overcome GCR. These include:

Tamoxifen: This estrogen receptor modulator may reverse GCR through mechanisms independent of its primary target. nih.govnih.gov

Tigecycline: An antibiotic that can induce cell death by inhibiting mitochondrial respiration, potentially bypassing resistance pathways. nih.govnih.gov

BH3 Mimetics (e.g., Venetoclax): These drugs target anti-apoptotic proteins like Bcl-2, which can be involved in resistance. nih.govnih.gov

Epigenetic Modulation: Since GCR can be associated with epigenetic changes (modifications to DNA that regulate gene expression), therapies that target these modifications, such as hypomethylating agents (e.g., 5-azacytidine), are being explored. nih.govnih.govthekidscancerproject.org.au

Supportive Therapies: Adjunctive therapies aimed at improving the cellular environment are also under investigation. These include antioxidants, melatonin, and probiotics, which may enhance mitochondrial function, reduce oxidative stress, and support GRα signaling. researcher.liferesearchgate.net

The table below outlines various research strategies and their targeted mechanisms for overcoming glucocorticoid resistance.

Research StrategyMechanism of ActionExamples/Targets
Dose Optimization Maintain effective GRα engagementBiomarker-guided dosing, structured tapering. researcher.liferesearchgate.net
Targeting Resistance Pathways Inhibit proteins that cause resistanceAKT inhibitors, CASP1 inhibitors. columbia.edustjude.org
Drug Repurposing Induce cell death through alternative pathwaysTamoxifen, Tigecycline. nih.govnih.gov
Epigenetic Modification Reverse DNA changes that silence pro-apoptotic genes5-azacytidine. nih.govnih.govthekidscancerproject.org.au
Adjunctive Therapies Improve cellular health and GRα signalingAntioxidants, Melatonin. researcher.liferesearchgate.net

A deeper understanding of the multifaceted nature of glucocorticoid resistance will continue to drive the development of more personalized and effective therapeutic strategies, ultimately improving outcomes for patients with a wide range of inflammatory and neoplastic diseases. researchgate.net

Advanced Drug Delivery Systems and Formulation Research

Nanoparticle-Based Delivery Systems for Dexamethasone (B1670325) Dipropionate

Nanotechnology offers a versatile platform for the formulation of dexamethasone dipropionate, allowing for the creation of delivery systems with tailored properties. These systems can improve drug solubility, protect the drug from degradation, and facilitate its transport across biological barriers.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer that has been extensively investigated for the encapsulation of various therapeutic agents, including this compound. mdpi.com Its approval by the U.S. Food and Drug Administration (FDA) for therapeutic use underscores its safety and suitability for clinical applications. mdpi.comnih.gov

In the context of restenosis, a condition characterized by the re-narrowing of blood vessels following procedures like angioplasty, α-elastin-g-PLGA nanoparticles loaded with this compound have been developed as a potential therapeutic strategy. acs.orgacs.orgunipa.it These nanoparticles, with a mean size of approximately 200 nm, are designed to combine the anti-proliferative effects of this compound with the ability of α-elastin to promote a healthy, contractile phenotype in smooth muscle cells. acs.orgacs.orgunipa.itresearchgate.net Research has demonstrated that these nanoparticles can effectively entrap this compound (at a concentration of 10% w/w) and exhibit sensitivity to elastase, an enzyme relevant to the vascular environment. acs.orgacs.orgunipa.it

The versatility of PLGA nanoparticles allows for their modification to target specific sites of inflammation. For instance, genetically engineered cell membrane-coated nanoparticles have been developed for the targeted delivery of dexamethasone to inflamed lungs. nih.govescholarship.org This approach utilizes the specific interaction between very late antigen-4 (VLA-4), expressed on the nanoparticle surface, and vascular cell adhesion molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells. nih.govescholarship.org This targeted delivery mechanism has the potential to concentrate the therapeutic agent at the site of inflammation, thereby enhancing its efficacy. news-medical.net Similarly, PLGA-based microspheres have been investigated for passive targeting to the lungs in the treatment of Acute Respiratory Distress Syndrome (ARDS). nih.govresearchgate.net

A key advantage of PLGA-based systems is their ability to provide sustained release of the encapsulated drug. Studies have shown that α-elastin-g-PLGA nanoparticles can act as a reservoir for this compound, allowing for a prolonged release over more than 10 days. acs.org The release kinetics can be influenced by factors such as the presence of enzymes like elastase. For example, in the presence of elastase, the amount of this compound remaining in the nanoparticles after 10 days was 10% w/w, compared to 25% w/w in its absence. acs.org Research on dexamethasone-loaded PLGA nanoparticles embedded in alginate hydrogels has also demonstrated sustained release, with 90% of the drug being released over a two-week period. nih.govresearchgate.net The release profile of hydrophobic drugs like dexamethasone from PLGA microspheres typically follows a tri-phasic pattern, including an initial burst release, a lag phase, and a secondary release phase. nih.gov

Table 1: Characteristics of Dexamethasone-Loaded PLGA Nanoparticles

Nanoparticle Type Average Size (nm) Drug Loading Key Feature Reference
α-Elastin-g-PLGA 200 10% w/w this compound Elastase sensitivity for targeted release acs.org
Alginate Hydrogel Embedded PLGA 400-600 ~13 wt% Dexamethasone Sustained release over 2 weeks nih.gov
Chitosan-Decorated PLGA 264.4 ± 4.4 6.53 ± 0.02% Dexamethasone Reduced in vitro release rate nih.gov

Self-assembling nanoparticles, such as those formed from PEG-dendritic block telodendrimers, represent another innovative approach for the delivery of dexamethasone in the treatment of allergic airway inflammation. plos.orgnih.govnih.gov These nanocarriers can encapsulate hydrophobic drugs like dexamethasone, protecting them from degradation and facilitating their delivery. plos.orgnih.gov In a mouse model of allergic airway inflammation, systemically delivered dexamethasone-containing nanoparticles (Dex-NP) were shown to be more effective at reducing lung inflammation and airway hyper-responsiveness compared to the administration of dexamethasone alone. plos.org Specifically, mice treated with Dex-NP had significantly lower total cells and eosinophils in their lung lavage fluid. plos.org Furthermore, levels of inflammatory cytokines such as IL-4 and MCP-1 were also significantly reduced in the lungs of the Dex-NP treated group. plos.orgnih.govnih.gov

Table 2: Efficacy of Dexamethasone-Containing Self-Assembling Nanoparticles in a Murine Model of Allergic Airway Inflammation

Parameter Control (Ova-exposed) Dex-NP Treated (Ova-exposed) P-value Reference
Total Cells in Lung Lavage (x10⁵) 5.98 ± 1.3 2.78 ± 0.44 <0.05 plos.org
Eosinophils in Lung Lavage (x10⁵) 2.94 ± 0.6 1.09 ± 0.28 <0.05 plos.org
IL-4 in Lung Lavage (pg/ml) 8.56 ± 2.1 3.43 ± 1.2 <0.05 plos.orgnih.gov
MCP-1 in Lung Lavage (pg/ml) 28.8 ± 8.7 13.1 ± 3.6 <0.05 plos.orgnih.gov

Perfluorocarbon (PFC) nanoparticles are emerging as a promising platform for targeted drug delivery due to their biocompatibility and ability to be stabilized by surfactants. nih.govuni.luescholarship.org These nanoemulsions consist of a fluorous core that can encapsulate therapeutic agents. escholarship.orgfrontiersin.org Research has explored the encapsulation of dexamethasone derivatives, such as dexamethasone phosphate (B84403) (DxP) and dexamethasone acetate (B1210297) (DxA), into PFC nanoparticles. nih.govuni.lunih.gov The release profiles of these drugs from PFC nanoparticles can be modulated. For instance, DxP-loaded nanoparticles exhibited a significant initial burst release, with approximately 77.2% of the drug released within the first day. nih.govuni.lunih.gov In contrast, DxA-loaded nanoparticles showed a much lower burst release of about 23.6% in the same timeframe, followed by a slower, continuous release over seven days. nih.govuni.lunih.gov The encapsulation efficiency also varied, with DxA-NPs showing a higher efficiency (95.3% ± 1.3%) compared to DxP-NPs (66.4% ± 1.0%). uni.lunih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNPs)

While mesoporous silica nanoparticles (MSNPs) have been investigated as carriers for corticosteroids, the available scientific literature primarily details research on other forms of dexamethasone, such as dexamethasone phosphate. Specific research focusing solely on the encapsulation or delivery of this compound using MSNPs is not extensively documented in the reviewed sources.

Iron Oxide Nanoparticles (IONPs)

Iron oxide nanoparticles (IONPs) are explored for their magnetic targeting capabilities in drug delivery. However, studies in this area have concentrated on other esters of dexamethasone, like dexamethasone acetate, often in combination with superparamagnetic iron oxide nanoparticles (SPIONs) for treating inflammatory conditions. There is a lack of specific research findings on the formulation of this compound with IONPs in the current body of literature.

Liposomes and PEGylated Liposomes for Systemic and Targeted Delivery (e.g., CNS, Cancer)

Liposomal delivery systems, including conventional and PEGylated (polyethylene glycol-modified) liposomes, are well-established for improving the pharmacokinetics and therapeutic index of various drugs. Extensive research has been conducted on liposomal formulations of dexamethasone and dexamethasone phosphate for applications in cancer therapy and treating central nervous system (CNS) disorders. However, specific data and research exclusively detailing the use of this compound within these liposomal systems are not prominently available in the reviewed scientific literature.

Polymer-Drug Conjugates

Research has been conducted on graft copolymers for the delivery of this compound. One such system involves nanoparticles made from a graft copolymer of α-elastin with poly(lactic-co-glycolic) acid (PLGA). These α-elastin-g-PLGA nanoparticles have been developed for the potential treatment of restenosis, a condition involving the narrowing of blood vessels after intervention. The rationale is to combine the biological activity of α-elastin, which promotes the desired contractile state of smooth muscle cells, with the antiproliferative effects of this compound unipa.it. These nanoparticles are designed to be sensitive to elastase, an enzyme present at sites of vascular injury, which could allow for targeted drug release. Furthermore, the nanoparticles demonstrated the ability to prolong the release of the encapsulated drug unipa.it.

Design Considerations for Nanoparticle Formulations

The design and optimization of nanoparticle formulations are critical for achieving desired therapeutic outcomes. Key parameters include control over the particle's physical characteristics and its drug-loading and release properties.

Control over particle size is crucial for the biological fate and efficacy of a drug delivery system. For nanoparticles intended for vascular applications, size influences their circulation time and ability to target specific tissues. In the case of α-elastin-g-PLGA nanoparticles loaded with this compound, a mean size of approximately 200 nm has been successfully produced unipa.it. The morphology of these nanoparticles was not detailed in the provided sources.

Table 1: Particle Size of this compound-Loaded Nanoparticles

Nanoparticle SystemMean Particle Size
α-elastin-g-PLGA~200 nm unipa.it

Effective drug delivery hinges on the ability to load a sufficient amount of the therapeutic agent into the nanoparticle and control its subsequent release. For the α-elastin-g-PLGA nanoparticle system, a drug loading of 10% (w/w) of this compound was achieved unipa.it. This formulation was shown to provide a prolonged release of the drug, which is beneficial for maintaining therapeutic concentrations over an extended period and reducing the frequency of administration unipa.it.

Table 2: Drug Loading Characteristics for this compound Nanoparticles

Nanoparticle SystemDrug Loading (% w/w)
α-elastin-g-PLGA10% unipa.it
Stealth Properties and Macrophage Uptake Mitigation

To enhance the systemic circulation time of nano-formulations and avoid rapid clearance by the mononuclear phagocyte system, particularly macrophages, "stealth" properties are conferred to the drug carriers. This is often achieved by modifying the surface of nanoparticles with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), a process known as PEGylation. These "stealth liposomes" or nanoparticles can evade recognition by the reticuloendothelial system, leading to a prolonged therapeutic half-life. mdpi.com

Lysozyme dextran (B179266) nanogels have been investigated as a drug delivery platform for dexamethasone, demonstrating "stealth" properties and low toxicity. nih.gov While not specific to this compound, this research highlights a promising strategy for mitigating macrophage uptake. Another approach involves the use of polymerized stealth liposomes, which have been shown to preferentially accumulate in inflamed joints in animal models of arthritis, thereby reducing systemic side effects. nih.gov

Biocompatibility and Toxicity Assessment of Formulations

The development of novel drug delivery systems for this compound necessitates a thorough evaluation of their biocompatibility and potential toxicity. Various nanoformulations have been assessed for their safety profiles.

For instance, dexamethasone-loaded lipid calcium phosphate nanoparticles have demonstrated good biocompatibility with RAW 264.7 and HT-29 cells, with cell viabilities remaining above 80% at various concentrations. dovepress.com Similarly, blank nanoparticles composed of amphiphilic block copolymers of poly (ethylene glycol) (PEG) and poly (ε-caprolactone) (PCL) with pendant cyclic ketals were found to be non-toxic to cultured cells in vitro and to mice in vivo. scispace.com

Studies on dexamethasone-loaded nanostructured lipid carriers for treating dry eye disease have shown high tolerability and internalization capacity in human corneal epithelial cells. mdpi.com Furthermore, amino-functionalized mesoporous silica nanoparticles loaded with dexamethasone phosphate exhibited minimal cytotoxicity in 3T3 fibroblast cells, with cell viability exceeding 95% after 24 hours. explorationpub.com Chitosan-based magnetic nanocapsules have also been shown to be biocompatible, highlighting their potential as safe drug delivery systems. mdpi.com

FormulationCell Line/Animal ModelKey Biocompatibility/Toxicity Findings
Dexamethasone-loaded lipid calcium phosphate nanoparticlesRAW 264.7 and HT-29 cellsGood biocompatibility with cell viabilities over 80%. dovepress.com
PEG-PCL block copolymer nanoparticlesCultured cells and miceBlank nanoparticles were non-toxic in vitro and in vivo. scispace.com
Dexamethasone-loaded nanostructured lipid carriersHuman corneal epithelial cellsHigh tolerability and internalization capacity. mdpi.com
Dexamethasone phosphate-loaded amino-functionalized mesoporous silica nanoparticles3T3 fibroblast cellsMinimal cytotoxicity with over 95% cell viability at 24 hours. explorationpub.com
Chitosan-based magnetic nanocapsulesRAW 264.7 and EA.hy926 cellsLow to moderate cytotoxicity of free nanocapsules. mdpi.com

Hydrogel-Based Delivery Systems for Topical Application

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them ideal vehicles for topical drug delivery. mdpi.com Their biocompatibility, elasticity, and ease of application are advantageous for dermatological formulations. uiowa.edu

Microemulsion-based hydrogel formulations have been explored for the transdermal delivery of dexamethasone. semanticscholar.org These systems can enhance the permeation of the drug through the skin. One study demonstrated that a microemulsion-based hydrogel of dexamethasone was stable and non-irritating to the skin. semanticscholar.org Another approach involves encapsulating dexamethasone-loaded nanocapsules within a hydrogel. This has been shown to provide controlled release of the drug over a prolonged period, which is beneficial for treating proliferative skin disorders. researchgate.net

Hydrogel-mediated local delivery of dexamethasone has also been investigated for reducing neuroinflammation following traumatic brain injury, showcasing the versatility of this delivery system beyond topical applications. nih.gov

Polyaphron Dispersion (PAD) Technology for Enhanced Topical Delivery

Polyaphron Dispersion (PAD) technology is a novel topical drug delivery system that has shown promise for enhancing the delivery of corticosteroids like betamethasone (B1666872) dipropionate. nih.govnih.govspringermedizin.de PAD formulations are typically oil-in-water dispersions where oil droplets containing the solubilized drug are encapsulated in a robust, multi-molecular shell. nih.govnih.gov This structure allows for a significant reduction in the amount of surfactant needed for stabilization compared to conventional emulsions, which can improve local tolerability. nih.govnih.gov

A key advantage of PAD technology is its ability to improve the skin penetration of active ingredients. nih.govnih.gov For a combination product of calcipotriene and betamethasone dipropionate, a cream formulation utilizing PAD technology demonstrated enhanced delivery of betamethasone dipropionate into the stratum corneum and epidermis compared to a traditional suspension formulation. springermedizin.de This technology also allows for the formulation of aesthetically pleasing, non-greasy creams that are quickly absorbed, which can improve patient adherence to treatment. nih.govnih.gov

Ocular Drug Delivery Systems (e.g., Implants, Niosomes, Liposomes, Cubosomes)

The eye presents unique challenges for drug delivery due to its complex anatomy and protective barriers. Advanced delivery systems are crucial for effectively treating ocular inflammation with corticosteroids like this compound.

Implants: Biodegradable intravitreal implants that provide sustained release of dexamethasone have been developed for the treatment of noninfectious uveitis and macular edema. mayoclinic.orgnih.govdrugbank.com These implants can provide long-term disease control, with a therapeutic effect lasting for several months after a single injection. uiowa.edunih.gov

Niosomes: Niosomes, which are vesicles composed of non-ionic surfactants, are being explored for ocular drug delivery due to their stability and ability to encapsulate both hydrophobic and hydrophilic drugs. nih.gov They have the potential to enhance drug permeation and retention in ocular tissues.

Liposomes: Liposomal formulations of dexamethasone and its esters have been investigated for their ability to improve ocular drug availability. nih.gov The composition of the liposome (B1194612) can be tailored to optimize drug encapsulation and release. nih.govresearchgate.net Topical ophthalmic liposome formulations of corticosteroids have shown promise in delivering the drug to the posterior segment of the eye, potentially avoiding the need for intravitreal injections. mdpi.com

Cubosomes: Cubosomes are self-assembled liquid crystalline nanoparticles with a unique internal cubic structure that provides a large surface area for drug loading. tandfonline.com They have been shown to be a promising vehicle for the ocular delivery of dexamethasone, improving preocular retention and bioavailability. nih.govresearchgate.net Studies have also explored cubosomal gels for the delivery of beclomethasone (B1667900) dipropionate for the management of uveitis, demonstrating their potential for sustained drug release. dntb.gov.ua The good biocompatibility of dexamethasone cubosomes with corneal tissue has also been demonstrated. nih.govresearchgate.net

Ocular Delivery SystemKey Features and Research Findings
Implants Provide sustained, long-term release of dexamethasone for treating posterior uveitis and macular edema. uiowa.edumayoclinic.orgnih.govdrugbank.comnih.gov
Niosomes Stable vesicles that can enhance drug permeation and retention in ocular tissues. nih.gov
Liposomes Can improve ocular availability of dexamethasone; composition can be optimized for drug encapsulation and release. nih.govnih.govresearchgate.netmdpi.com
Cubosomes Self-assembled nanoparticles with high drug-loading capacity; improve preocular retention and bioavailability of dexamethasone. tandfonline.comnih.govresearchgate.netdntb.gov.uamdpi.com

Strategies for Targeted Delivery and Improved Therapeutic Ratios

Targeted drug delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects.

ICAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) is a surface receptor on endothelial cells that is upregulated during inflammation. frontiersin.org This makes it an attractive target for delivering anti-inflammatory drugs to inflamed tissues. Nanogels loaded with dexamethasone and conjugated with an anti-ICAM-1 antibody have been shown to accumulate in the lungs in a mouse model of acute lung injury and effectively block the overexpression of pro-inflammatory molecules. nih.gov Dexamethasone has also been shown to regulate the expression and function of ICAM-1 in a stimulus-dependent manner in human vascular endothelial cells. nih.gov

CD163: CD163 is a scavenger receptor predominantly expressed on macrophages and is upregulated in inflammatory conditions. researchgate.net Targeting CD163 is a promising strategy for delivering anti-inflammatory agents directly to macrophages. An anti-CD163 antibody-dexamethasone conjugate has been developed that demonstrated a significantly increased anti-inflammatory potency of dexamethasone both in vitro and in vivo. nih.gov This targeted approach effectively reduced the lipopolysaccharide-induced secretion of tumor-necrosis factor-α by macrophages at a much lower dose than non-conjugated dexamethasone, without systemic side effects. nih.govnih.gov

CD74: CD74 is a cell surface receptor for the macrophage migration inhibitory factor (MIF) and is highly expressed on antigen-presenting cells like macrophages and B-cells. frontiersin.orgmedchemexpress.com Antibody-drug conjugates (ADCs) have been developed to target glucocorticoids, such as fluticasone (B1203827) propionate, to immune cells via the CD74 receptor. researchgate.netnih.gov This approach aims to deliver the anti-inflammatory payload directly to the cells driving the immune response, thereby enhancing the therapeutic effect while minimizing systemic toxicity. While research has focused on other glucocorticoids, the principle of targeting CD74 represents a viable strategy for this compound as well.

Tissue-Specific Accumulation Mechanisms

The therapeutic efficacy of this compound, a potent synthetic glucocorticoid, is closely linked to its concentration at the site of action. Systemic administration can lead to widespread distribution and potential side effects, driving research into advanced drug delivery systems designed to enhance tissue-specific accumulation. These strategies primarily leverage passive and active targeting mechanisms to concentrate the therapeutic agent in desired tissues, such as areas of inflammation or specific organs.

Research into these delivery systems often utilizes dexamethasone as the model drug, with the underlying principles of tissue targeting being directly applicable to its ester prodrugs like this compound. The core strategy involves encapsulating the drug within nanocarriers, which alters its pharmacokinetic profile and biodistribution.

Passive Targeting in Inflamed Tissues

Inflamed tissues exhibit a unique microenvironment characterized by leaky vasculature and impaired lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. Nanoparticles, such as liposomes and polymeric nanoparticles, are particularly adept at exploiting this effect. Due to their size, they can extravasate through the gaps in the endothelial lining of blood vessels at inflammatory sites and are subsequently retained, leading to passive accumulation of the encapsulated drug.

To enhance circulation time and maximize the potential for EPR-mediated accumulation, nanoparticles are often coated with hydrophilic polymers like polyethylene glycol (PEG). This "stealth" coating minimizes opsonization (tagging for immune recognition) and reduces uptake by the reticuloendothelial system (RES) in the liver and spleen, prolonging their presence in the bloodstream and increasing the probability of reaching the target tissue. nih.govnih.gov

Active Targeting Strategies

Active targeting involves modifying the surface of drug delivery vehicles with ligands that bind to specific receptors overexpressed on the cells of the target tissue. This approach enhances the specificity and efficiency of drug accumulation beyond what can be achieved by passive targeting alone.

One notable application is in the treatment of rheumatoid arthritis. Researchers have developed liposomal drug delivery systems coated with a novel peptide ligand (ART-2) that specifically "homes" to inflamed joints when administered intravenously in animal models. nih.govnih.gov These peptide-targeted liposomes containing dexamethasone demonstrated significantly higher efficacy in suppressing arthritis progression compared to non-targeted liposomes or the free drug, indicating superior accumulation at the site of inflammation. nih.govnih.gov

Another strategy employs enzyme-responsive nanoparticles. In a study targeting inflammation in diabetic models, dexamethasone-loaded nanoparticles were designed to undergo a morphological switch into microscale aggregates in response to specific enzymes present in the inflamed tissue. nih.govnorthwestern.edu This change resulted in strong and prolonged accumulation of the nanoparticles and the drug at the inflamed site, leading to improved therapeutic outcomes compared to free dexamethasone. nih.govnorthwestern.edu

The table below summarizes the characteristics of a peptide-targeted liposomal system for dexamethasone delivery.

ParameterPeptide-Targeted LiposomesControl Liposomes
Targeting Ligand ART-2 PeptideNone
Core Components Dexamethasone, LipidsDexamethasone, Lipids
Surface Modification Polyethylene Glycol (PEG)Polyethylene Glycol (PEG)
Primary Accumulation Site Inflamed JointsGeneral Circulation / RES
Mechanism Active Targeting (Peptide-Receptor Binding) & Passive Targeting (EPR Effect)Passive Targeting (EPR Effect)
Data derived from research on peptide-targeted liposomal delivery for arthritis therapy. nih.govnih.gov

Inherent Tissue Distribution

In the absence of advanced delivery systems, the distribution of corticosteroids like dexamethasone is governed by their physicochemical properties and interactions with plasma and tissue components. In vivo studies in rats have been conducted to determine the tissue-to-plasma partition coefficients (KP), which quantify the extent of drug distribution into a particular tissue at a steady state. These studies show preferential accumulation in certain organs.

The table below presents the in vivo tissue-to-plasma partition coefficients for dexamethasone in a rat model, indicating the highest distribution in the liver.

TissueTissue-to-Plasma Partition Coefficient (KP)
Liver3.59
Lung1.13
Muscle0.42
Data from in vivo assessment of dexamethasone tissue binding in rats. nih.gov

Furthermore, research on topical applications has explored follicular targeting to create a depot effect within the skin. Dexamethasone encapsulated in lipid-polymer hybrid nanocapsules, or lipomers, has been shown to accumulate in the hair follicles of pig skin. ub.edunih.gov This localized accumulation is advantageous for treating hair follicle-related inflammatory diseases, as it concentrates the drug at the target site while limiting systemic absorption. nih.gov

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a controlled environment to study the molecular and cellular effects of dexamethasone (B1670325) dipropionate on specific cell types involved in inflammatory and pathological processes.

Dexamethasone dipropionate is classified as a synthetic glucocorticoid with anti-inflammatory properties. Its mechanism is understood to involve the modulation of various immune cells. Research contexts, primarily found in patent literature, list this compound as an agent relevant to conditions involving immune cells such as neutrophils, mast cells, eosinophils, monocytes, and lymphocytes. epo.orggoogle.comgoogle.com The formation of Neutrophil Extracellular Traps (NETs), a process in which nucleosomes can be derived from neutrophils, mast cells, and eosinophils, is a pathological process studied in relation to various inflammatory conditions where such compounds are considered for therapeutic use. epo.orggoogle.com A related compound, beclomethasone (B1667900) dipropionate, is noted to suppress the actions of inflammatory cells including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils, and to inhibit the release of inflammatory mediators. echemi.com However, specific mechanistic studies detailing the direct in vitro effects of this compound on these individual immune cell lines are not extensively detailed in the available literature.

The interaction between immune cells and the vascular endothelium or organ-lining epithelia is a key aspect of the inflammatory cascade. Pathological processes such as the formation of NETs have been shown to directly induce the death of epithelial and endothelial cells. google.com Research in this area often involves the use of cell culture systems, such as Human Umbilical Vein Endothelial Cells (HUVEC), to model these interactions. google.com While this compound is recognized as a potent anti-inflammatory agent that would theoretically modulate these processes, specific studies detailing its direct effects on endothelial and epithelial cell culture systems are not prominently available.

While glucocorticoids as a class are studied across a vast range of organ-specific cell models, specific research data on the effects of this compound on cardiomyocytes, lung carcinoma cells, cochlear explants, HEK-293 cells, and hippocampal primary neurons was not identified in the reviewed literature.

Specific research has been conducted using this compound in studies involving Human Umbilical Artery Smooth Muscle Cells (HUASMCs), particularly in the context of restenosis, the re-narrowing of an artery after a procedure. In one key study, this compound was selected as a model anti-proliferative drug and loaded into nanoparticles made from a graft copolymer of α-elastin with poly(lactic-co-glycolic) acid (PLGA). researchgate.netacs.org

The primary findings from this research were that the nanoparticles loaded with this compound effectively inhibited the proliferation and reduced the viability of HUASMCs in culture. researchgate.net This effect is central to the therapeutic goal of preventing the smooth muscle cell proliferation that contributes to restenosis. researchgate.netacs.org The study successfully demonstrated that these nanoparticle-based delivery systems could serve as a potential platform for the localized treatment of vascular proliferative diseases. researchgate.net

Table 1: In Vitro Study of this compound on HUASMCs

This table summarizes the findings from a study using this compound-loaded nanoparticles on Human Umbilical Artery Smooth Muscle Cells.

Parameter Description Key Finding Reference
Cell Model Human Umbilical Artery Smooth Muscle Cells (HUASMCs)- researchgate.net
Compound This compound- researchgate.netacs.org
Delivery System Nanoparticles of α-elastin-g-PLGALoaded with 10% w/w this compound. researchgate.net
Research Context Potential treatment for restenosisThis compound chosen as a model drug to inhibit SMC proliferation. researchgate.netacs.org
Observed Effect Inhibition of Cell Proliferation / ViabilityDrug-loaded nanoparticles efficiently reduce the viability of HUASMCs. researchgate.net

In Vivo Animal Models for Disease Pathophysiology and Efficacy Assessment

In vivo models are indispensable for assessing the therapeutic efficacy and understanding the physiological effects of this compound in a complex biological system.

Inflammatory responses can be induced in animal models through various means to test the efficacy of anti-inflammatory compounds. For instance, bacterial lipopolysaccharide (LPS) is known to induce potent inflammatory responses in vivo. google.com Glucocorticoids are commonly used therapeutic agents to treat such inflammation. google.com However, specific efficacy studies using this compound in established in vivo inflammation models such as mouse contact hypersensitivity, LPS-induced lethality, or carrageenan-induced hind edema are not detailed in the available research.

Cardiovascular Development Models (e.g., Chicken Embryo Model)

The chicken embryo is an established model system for isolating the direct effects of therapeutic agents on the developing heart and vasculature, independent of maternal or placental influences. cam.ac.uknih.gov Studies utilizing this model have investigated the impact of glucocorticoids like dexamethasone on cardiovascular development.

In one study, fertilized chicken eggs were treated with dexamethasone on embryonic day 14 (E14). cam.ac.uknih.gov By embryonic day 19 (E19), analyses revealed that dexamethasone treatment promoted asymmetric growth restriction. cam.ac.uknih.gov Functionally, hearts isolated from dexamethasone-treated embryos exhibited both systolic and diastolic dysfunction. nih.gov

Structurally, dexamethasone triggered cardiomyocyte hypertrophy, characterized by an increase in cardiomyocyte volume and width, while decreasing the density of cardiomyocyte nuclei in the left ventricle. nih.govcam.ac.uknih.gov This suggests an accelerated switch from tissue accretion to differentiation. nih.gov In the peripheral vasculature, dexamethasone was shown to enhance vasoconstriction, particularly the constrictor reactivity to endothelin-1. cam.ac.uknih.govcam.ac.uk

Molecular analyses of the developing heart tissue following dexamethasone exposure identified several underlying mechanisms. These include increased oxidative stress, activation of the p38 signaling pathway, and the presence of cleaved caspase 3, indicating apoptotic processes. cam.ac.uknih.gov Furthermore, an increase in the protein expression of heat shock proteins HSP70 and HSP27 was observed. nih.gov These findings demonstrate that dexamethasone can have direct detrimental effects on the cardiovascular system in the developing embryo. nih.gov

Table 1: Comparative Effects of Dexamethasone and Betamethasone (B1666872) in Chicken Embryo Model This table is interactive. You can sort and filter the data.

Parameter Dexamethasone Effect Betamethasone Effect Citation
Growth Restriction Promoted asymmetric growth restriction More severe growth restriction than Dexamethasone cam.ac.ukcam.ac.uk
Cardiac Function Induced diastolic dysfunction Induced greater diastolic and systolic dysfunction cam.ac.uk
Cardiomyocyte Structure Triggered cardiomyocyte hypertrophy (increased size) Promoted a decrease in cardiomyocyte number nih.govcam.ac.uk
Molecular Pathways Oxidative stress, activation of p38, cleaved caspase 3 Impaired GR downregulation, activation of p53, p16, MKK3 cam.ac.uknih.gov
Peripheral Vasculature Enhanced constrictor reactivity to endothelin-1 Impaired NO-dependent relaxation cam.ac.uknih.gov

Allergic Airway Inflammation Models (e.g., Ovalbumin-exposed Mice)

The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a standard preclinical model for asthma research. nih.gov In this model, mice are sensitized and subsequently challenged with OVA to induce an allergic inflammatory response in the airways, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. nih.govresearchgate.net

Studies have shown that dexamethasone significantly alleviates the features of allergic airway inflammation in this model. nih.gov Treatment with dexamethasone has been found to inhibit inflammatory cell infiltration into the lungs. nih.gov Specifically, it reduces the total number of inflammatory cells, including eosinophils, in the bronchoalveolar lavage fluid (BALF). nih.gov

Furthermore, dexamethasone treatment leads to a decrease in airway mucus secretion and goblet cell proliferation. nih.gov This is observed through histological staining methods like Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucous cell proliferation. nih.gov

At the molecular level, dexamethasone has been shown to modulate cytokine levels. It significantly lowers the levels of pro-inflammatory and Th2 cytokines such as IL-1β, IL-18, IL-5, and IL-17 in the BALF. nih.gov One identified mechanism for these effects is the inhibition of the NLRP3 inflammasome activity. nih.gov Dexamethasone treatment reduces the protein expression of NLRP3, pro-caspase-1, and active caspase-1 in lung tissues, which in turn decreases the production of IL-1β and IL-18. nih.gov

Restenosis Models

Restenosis, the re-narrowing of an artery after an intervention like angioplasty or stent implantation, is characterized by an inflammatory response and significant proliferation of smooth muscle cells (SMC). nih.gov Due to its potent anti-inflammatory and anti-proliferative properties, dexamethasone has been investigated for the prevention of restenosis in various preclinical models. nih.gov

In animal models, such as the rat model of balloon angioplasty, local delivery of dexamethasone has been shown to reduce reactive intimal hyperplasia. uliege.be Similarly, studies using a porcine coronary injury model found that local delivery of dexamethasone from a stent could decrease neointimal hyperplasia. uliege.be The mechanism of action involves the inhibition of inflammatory responses that are an inevitable consequence of vessel wall injury during angioplasty and stenting. taylorfrancis.com Dexamethasone also exerts a direct inhibitory effect on the proliferation of vascular smooth muscle cells. nih.gov

Preclinical research has largely focused on the local delivery of dexamethasone via drug-eluting stents. nih.govuliege.be These stents are designed to release the drug directly at the site of injury, which can deliver an adequate amount of medication for a sufficient period to decrease neointimal hyperplasia. uliege.betaylorfrancis.com For instance, studies have used phosphorylcholine-coated stents loaded with dexamethasone, which have demonstrated a reduction in neointimal hyperplasia in porcine coronary models. uliege.be

Psoriasis Models (Murine Skin Inflammation)

The imiquimod (B1671794) (IMQ)-induced skin inflammation model in mice is a widely used and well-established model that phenotypically mimics human plaque psoriasis. biocytogen.com This model is characterized by skin inflammation, erythema (redness), scaling, and epidermal thickening (acanthosis), driven by complex interactions within the immune system, particularly involving the IL-23/IL-17 axis. biocytogen.com

Histological analysis of skin tissue from IMQ-treated mice reveals features such as epidermal hyperproliferation and inflammatory cell infiltration. biocytogen.com Dexamethasone treatment has been demonstrated to inhibit keratinocyte proliferation and reduce the infiltration of inflammatory cells into the skin. biocytogen.com This results in a significant decrease in epidermal thickness and improved histological scores. nih.gov In some studies, dexamethasone treatment was found to more strongly reduce epidermal thickness and histological scores in a mannan-induced psoriasis model compared to the IMQ model. nih.gov To mitigate limitations of topical application, a thermoresponsive polymeric dexamethasone prodrug (ProGel-Dex) has been developed and shown to significantly reduce scaling and erythema following a single intradermal administration in the IMQ-induced mouse model. nih.gov

Central Nervous System Disorder Models (e.g., Spinal Cord Injury, Parkinson's Disease, Ischaemic Brain Injury in Rats)

Spinal Cord Injury (SCI) Preclinical animal models have been instrumental in evaluating the role of corticosteroids in the secondary injury cascade following acute SCI. neupsykey.com In cat models of SCI, treatment with dexamethasone was shown to significantly decrease the loss of potassium from the injured spinal cord tissue. researchgate.net This effect was correlated with better functional outcomes for the animals. researchgate.net Early studies in monkeys also demonstrated that dexamethasone treatment could lead to statistically significant improvements. neupsykey.com The proposed mechanisms include reducing local edema and interrupting the self-destructive pathophysiological response to the initial trauma. neupsykey.com

Parkinson's Disease (PD) Neuroinflammation is believed to contribute to the pathogenesis of Parkinson's disease. nih.gov The anti-inflammatory properties of dexamethasone have therefore been studied in animal models of PD. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which induces damage to dopaminergic neurons, dexamethasone has demonstrated neuroprotective effects. nih.gov

Treatment with an effective dose of dexamethasone diminished the MPTP-induced depletion of dopamine (B1211576) content in the striatum and reduced the decrease in the number of dopaminergic cells in the substantia nigra. nih.gov It also decreased the associated inflammatory reaction, including glial activation and lymphocytic infiltration in the injured areas. nih.gov More recent studies using a neuromelanin-driven model of PD also found that dexamethasone administration improved motor function and preserved dopaminergic neurons, which was associated with the suppression of reactive microglia and reduced infiltration of peripheral immune cells into the brain. nih.gov

Ischaemic Brain Injury in Rats The effects of dexamethasone have also been investigated in rat models of cerebral injury, such as hypoxic-ischemic brain injury and traumatic brain injury (TBI). e-emj.orgresearchgate.net In a TBI model combined with seawater drowning, dexamethasone was found to play a neuroprotective role by reducing cerebral edema and the inflammatory response. nih.gov It improved histological outcomes and lowered the expression of inflammatory markers IL-8 and TNF-α. nih.gov Another study on TBI in rats found that dexamethasone showed protective effects by regulating the levels of NF-kappaB, thereby relieving the secondary injury caused by inflammatory cytokines. researchgate.net However, other research has suggested that dexamethasone treatment in hypoxic-ischemic brain damage models can have adverse effects. e-emj.org One study using a controlled cortical impact model in rats concluded that dexamethasone impairs neurofunctional recovery by reducing circulating endothelial progenitor cells and inhibiting angiogenesis around the lesion. nih.gov

Table 2: Findings of Dexamethasone in Preclinical CNS Disorder Models This table is interactive. You can sort and filter the data.

CNS Disorder Model Animal Model Key Findings Citation
Spinal Cord Injury Cats, Monkeys Decreased potassium loss from injured tissue; improved functional recovery. neupsykey.comresearchgate.net
Parkinson's Disease MPTP-induced Mice Diminished dopamine depletion; reduced loss of dopaminergic neurons; decreased glial activation. nih.gov
Parkinson's Disease Neuromelanin-driven Mice Improved motor function; preserved dopaminergic neurons; suppressed microglia. nih.gov
Traumatic Brain Injury Rats Reduced cerebral edema and inflammatory response (IL-8, TNF-α); regulated NF-kappaB. researchgate.netnih.gov
Hypoxic-Ischemic Injury Rats Impaired neurofunctional recovery; reduced endothelial progenitor cells and angiogenesis. nih.gov

Ex Vivo Tissue Analysis

Ex vivo tissue analysis provides a platform to study cellular and physiological responses to compounds in a controlled environment using tissue removed from an organism. One such technique is ex vivo cutaneous microdialysis, which has been used to evaluate the effects of topically applied corticosteroids. researchgate.net This method allows for the assessment of the compound's ability to inhibit the release of inflammatory mediators, such as histamine, from skin tissue. researchgate.net

Another application of ex vivo analysis involves the long-term culture of tissue explants to study the effects of compounds on tissue structure and function. For example, adult cardiac tissue fragments have been cultured with dexamethasone. mdpi.com This research showed that dexamethasone helped maintain the contractile function and limited the dedifferentiation of the cardiac tissue for extended periods in vitro. mdpi.com Such models serve as valuable tools for functional assays and molecular analysis, complementing data gathered from in vivo models. mdpi.com

Bioanalytical Methods for Research Sample Analysis

A variety of bioanalytical methods are employed for the analysis of dexamethasone and its esters, like this compound, in research samples and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a predominant technique. tandfonline.com

Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of betamethasone dipropionate, a related corticosteroid, and its degradation products. nih.gov These methods often utilize a C18 column with a gradient elution system. For instance, one method used a mobile phase consisting of water, tetrahydrofuran, and acetonitrile (B52724) for mobile phase A, and a mixture of acetonitrile, tetrahydrofuran, water, and methanol (B129727) for mobile phase B, with UV detection at 240 nm. nih.gov

For more sensitive and specific analysis, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (MS). tandfonline.com Liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) and tandem mass spectrometry (LC/MS/MS) methods have been developed to differentiate between various corticosteroid epimers and their esterification products, including dipropionates. nih.gov These methods can achieve good separation with baseline resolution using a C8 column and a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov For sample preparation from biological tissues, liquid-liquid extraction with solvents like acetone (B3395972) or acetonitrile, followed by a clean-up step using solid-phase extraction cartridges (e.g., ethylenediamine-N-propylsilanized silica (B1680970) gel), is a common procedure before LC-MS/MS analysis. mhlw.go.jprrpharmacology.ru

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific method for the quantification of corticosteroids like dexamethasone and its esters in biological matrices. Although studies often focus on dexamethasone, the principles are directly applicable to its dipropionate ester. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS assay for a related corticosteroid, dexamethasone, researchers have developed methods for its simultaneous measurement with other compounds in rat plasma, plasma ultrafiltrate, and fetal tissues nih.gov. Samples are often prepared using solid-phase extraction (SPE) to isolate the analytes from complex biological matrices nih.gov. The analysis is then performed using LC-MS/MS, often with a structurally similar compound, such as prednisolone, as an internal standard nih.gov.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. For dexamethasone, the protonated molecular ion [M+H]⁺ at m/z 393.4 is selected as the precursor ion. This ion is then fragmented, and a specific product ion (e.g., m/z 373.3, resulting from the loss of a hydrofluoric acid molecule) is monitored for quantification nih.govresearchgate.net. This high degree of selectivity allows for accurate measurement even at very low concentrations.

Method validation according to regulatory guidelines ensures the reliability of the data. Key validation parameters include linearity, precision, accuracy, and sensitivity. For instance, LC-MS/MS methods for dexamethasone have demonstrated linearity over a concentration range of 0.2 to 100 ng/mL in plasma, with a lower limit of quantification (LLOQ) of 0.2 ng/mL nih.gov.

Table 1: Example LC-MS/MS Parameters for Corticosteroid Quantification

ParameterExample Value/Condition
Instrumentation Sciex 6500+ with Waters Acquity UPLC System rsc.org
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) rsc.org
MRM Transition (Dexamethasone) Precursor Ion (m/z): 393.4 -> Product Ion (m/z): 373.3 nih.govresearchgate.net
Internal Standard Dexamethasone-d5 rsc.org, Prednisolone nih.gov, or Beclomethasone researchgate.net
Linearity Range 0.2 - 100 ng/mL (in plasma) nih.gov
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (in plasma) nih.gov
Sample Preparation Solid-Phase Extraction (SPE) nih.gov or Protein Precipitation rsc.org

High-Performance Liquid Chromatography (HPLC) for Quantification and Release Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound in pharmaceutical dosage forms and for studying its release kinetics. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

For quantification, a C18 column is frequently employed for separation, with a mobile phase typically consisting of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent such as acetonitrile sepscience.comshimadzu.com. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the corticosteroid exhibits maximum absorbance, generally around 240-254 nm sepscience.comshimadzu.comnih.gov.

HPLC methods are extensively used in in vitro release studies to assess the rate at which this compound is released from a delivery system, such as a cream, ointment, or endovascular stent nih.govoup.com. These studies are critical for formulation development and quality control. For example, an HPLC assay was developed to determine the release of dexamethasone from coated endoluminal vascular stents into human plasma nih.gov. The method was validated for linearity, precision, and accuracy, with a reported linearity range of 0.25-6 µg/mL nih.gov.

The development of stability-indicating HPLC methods is also crucial. These methods can separate the active pharmaceutical ingredient from its degradation products, which is essential for assessing the stability of a formulation oup.comnih.gov.

Table 2: Representative HPLC Conditions for Corticosteroid Analysis

ParameterExample Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm) oup.com
Mobile Phase Acetonitrile and water/buffer mixture sepscience.comnih.govoup.com
Flow Rate 1.0 - 1.5 mL/min nih.govoup.com
Detection UV at ~240 nm sepscience.comoup.com or 254 nm nih.gov
Application Assay, impurity profiling, and in vitro release studies sepscience.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is frequently coupled with liquid chromatography (LC) for the analysis of corticosteroids, including dexamethasone and its esters nih.govresearchgate.net. It is particularly valuable for confirming the identity of compounds and for structural elucidation.

In the context of this compound, ESI-MS can differentiate it from its epimer, betamethasone dipropionate, and other related esterification products nih.govresearchgate.net. The technique typically operates in positive ion mode, where it can detect the protonated molecule [M+H]⁺. Additionally, adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, can be observed nih.govresearchgate.net.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural information. The fragmentation patterns can be used to distinguish between isomers. For instance, betamethasone and dexamethasone can be distinguished by the relative abundance of certain fragment ions in their positive electrospray tandem mass spectra nih.govresearchgate.net. This capability is crucial for the unambiguous identification of this compound in complex mixtures or counterfeit drug products nih.govresearchgate.net.

Immunoassays (e.g., ELISA, Cell-Based Assays)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection and quantification of dexamethasone in various biological and environmental samples. These assays are based on the principle of antigen-antibody recognition.

Commercially available ELISA kits for dexamethasone typically employ a competitive assay format assaygenie.commybiosource.com. In this setup, the microtiter plate wells are pre-coated with a dexamethasone-protein conjugate (the antigen). The sample containing dexamethasone is added to the wells along with a specific anti-dexamethasone antibody. The dexamethasone in the sample competes with the coated antigen for binding to the limited amount of antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, followed by a substrate that produces a colorimetric signal assaygenie.commybiosource.com. The intensity of the color is inversely proportional to the concentration of dexamethasone in the sample assaygenie.commybiosource.com.

These kits are designed for screening purposes and can detect dexamethasone residues in matrices such as muscle, milk, and feed assaygenie.commybiosource.comelabscience.com. They are valued for their simplicity, speed, and suitability for analyzing large numbers of samples elabscience.com.

Table 3: Characteristics of a Commercial Dexamethasone ELISA Kit

FeatureSpecification
Assay Type Competitive ELISA assaygenie.commybiosource.com
Intended Use Quantitative analysis of Dexamethasone residues elabscience.com
Validated Matrices Muscle, Milk, Feed elabscience.com
Detection Limit (LOD) Muscle: 0.2 ppb; Milk: 0.5 ppb; Feed: 1 ppb elabscience.com
Detection Method Colorimetric (Microplate reader at 450 nm) elabscience.com

Method Development and Validation for Biological Matrices

The development and validation of robust analytical methods are paramount for the accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates. This process ensures that the method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA.

The process begins with method development, which involves optimizing sample preparation, chromatographic separation, and detection parameters. Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used nih.govakjournals.com.

Once developed, the method undergoes rigorous validation. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample nih.gov.

Linearity and Range: Establishing a linear relationship between the instrument response and the known concentration of the analyte over a specific range nih.govresearchgate.netakjournals.com.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations researchgate.netakjournals.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels researchgate.netakjournals.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively nih.gov.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix researchgate.netakjournals.com.

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability) researchgate.net.

For example, a validated LC-MS/MS method for betamethasone in human plasma demonstrated linearity from 0.5 to 50.0 ng/mL, with extraction recovery values of 94% and a coefficient of variation below 10% for precision studies akjournals.com.

Imaging Techniques in Preclinical Research (e.g., Confocal Laser Scanning Microscopy)

Imaging techniques like confocal laser scanning microscopy are powerful tools in preclinical research to visualize the effects of glucocorticoids at a cellular and subcellular level. While studies may not always specify the dipropionate ester, research on dexamethasone provides insight into the utility of these techniques for studying the mechanism of action of this class of drugs.

Confocal microscopy has been used to observe cellular processes induced by dexamethasone, such as apoptosis. In one study, this technique was employed to monitor the activation of caspases (enzymes involved in apoptosis) in thymocytes treated with dexamethasone researchgate.net. By using cell-permeable fluorogenic substrates for different caspases, researchers could visualize the temporal and spatial activation of these enzymes within intact, single cells in real-time researchgate.net.

This high-resolution imaging allows for the detailed examination of drug-induced morphological and functional changes within cells and tissues, providing valuable mechanistic insights that complement quantitative biochemical data researchgate.netnih.gov.

Protein-Protein Interaction (PPI) Analysis in Research

The biological effects of this compound, like other glucocorticoids, are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor, regulating the expression of target genes. This process involves complex interactions with a host of other proteins, including co-activators and co-repressors.

Research into the effects of dexamethasone has shown that it can induce the expression of specific proteins. In a study using human trabecular meshwork cells, treatment with dexamethasone led to the induced expression of several cellular and secreted proteins nih.gov. The identification of these steroid-induced proteins is a crucial first step in understanding the downstream effects of glucocorticoid action. While this study does not detail specific PPI analysis techniques, it highlights the foundation upon which such investigations are built—the identification of proteins whose expression is altered by the drug nih.gov. Understanding the network of interactions involving these induced proteins is key to elucidating the full spectrum of the drug's cellular effects.

Clinical Research Considerations and Methodological Advancements

Clinical Trial Design for Investigational Use

The design of clinical trials is a critical component of evaluating the potential therapeutic applications of any pharmaceutical compound. This involves a phased approach to first establish safety and then to determine efficacy for a specific indication.

Early-Phase Trial Objectives (Safety, Tolerability, Feasibility of Administration, Pharmacologic Activity)

Early-phase clinical trials, typically Phase 1, are foundational in the clinical development of a new drug or a new formulation of an existing drug. The primary objectives of such trials for a compound like dexamethasone (B1670325) dipropionate would be to assess its safety and tolerability in humans. This includes identifying the most frequent and serious adverse events and determining how the compound is absorbed, distributed, metabolized, and excreted by the body. Another key objective is to evaluate the feasibility of the intended route of administration and to gather preliminary data on its pharmacologic activity. For topical formulations, this might involve assessing skin blanching (vasoconstriction), which is a known pharmacodynamic effect of corticosteroids and can be used as an early indicator of potency.

Adaptive Clinical Trial Designs and Interim Analyses

Adaptive clinical trial designs offer a more flexible and efficient approach to drug development compared to traditional, static trial designs. These designs allow for pre-planned modifications to the trial's parameters based on interim analyses of accumulating data, without compromising the study's validity and integrity.

Types of adaptations can include adjustments to sample size, changes to the patient population, or modifications to treatment arms, such as dropping ineffective doses. For instance, a Bayesian response-adaptive dose-finding trial design could be employed to assess efficacy and determine the optimal dose for further study. Such designs can maximize the information learned from the patients enrolled in the trial.

Patient Selection and Enrichment Strategies in Trial Design

Patient selection is a crucial aspect of clinical trial design, aiming to enroll a population in which the effects of the investigational drug are most likely to be detected. Enrichment strategies are prospectively planned methods to increase the likelihood of demonstrating a drug's effect.

These strategies can be categorized as:

Practical enrichment: Aims to reduce variability in the study population.

Prognostic enrichment: Selects patients with a higher likelihood of having the clinical event of interest.

Predictive enrichment: Focuses on enrolling patients who are more likely to respond to the specific mechanism of action of the drug.

For a compound like dexamethasone dipropionate, patient selection would depend on the specific indication being studied. For example, in a trial for an inflammatory skin condition, inclusion criteria would be very specific regarding the type and severity of the disease.

Endpoints and Outcome Measures in Clinical Research

Endpoints and outcome measures are essential for quantifying the effects of an investigatory compound in a clinical trial. The choice of endpoints depends on the therapeutic area and the specific research question.

Primary endpoints are the main measurements used to determine the success of a trial. For example, in a study on an inflammatory condition, a primary endpoint might be the proportion of patients achieving a certain level of improvement on a validated clinical scale. Secondary endpoints provide supportive evidence of a drug's efficacy and can include measures of quality of life, patient-reported outcomes, or specific biomarkers. For topical corticosteroids, a common pharmacodynamic endpoint is the visual assessment of skin blanching.

Considerations for Confounding Comorbidities and Concomitant Treatments

In clinical trials, it is critical to account for factors that could potentially bias the results. Confounding comorbidities (other diseases the patient may have) and concomitant treatments (other medications the patient may be taking) are significant considerations.

For instance, certain medications can alter the metabolism of corticosteroids like dexamethasone, potentially affecting their efficacy and safety. Trial protocols must clearly define inclusion and exclusion criteria related to comorbidities and concomitant medications. For example, patients with conditions or on treatments that could interfere with the study drug's mechanism of action or outcome assessment are often excluded. Statistical analysis plans should also pre-specify how these potential confounding factors will be handled.

Bioequivalence and Bioavailability Studies in Clinical Research

Bioequivalence and bioavailability studies are fundamental in the development of generic drug products and in the evaluation of new formulations of existing drugs. Bioavailability refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. Bioequivalence studies compare the bioavailability of a test formulation to a reference formulation.

For oral formulations of dexamethasone, studies have been conducted to compare the bioavailability of different tablet strengths and the effect of food on absorption. These studies typically involve a randomized, crossover design in healthy volunteers. Pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are measured to determine bioequivalence. For topical formulations, bioequivalence can sometimes be assessed through pharmacodynamic studies, such as the vasoconstrictor assay, which measures the degree of skin blanching. A Biopharmaceutics Classification System (BCS) biowaiver, which allows for a waiver of in vivo bioequivalence studies, may also be an option for certain oral dexamethasone products provided specific criteria are met.

Below is a table summarizing pharmacokinetic parameters for different dexamethasone formulations from a comparative bioavailability study.

FormulationAUC (ng·h/mL)Cmax (ng/mL)Tmax (h)t1/2 (h)
Test Formulation501.6198.020.753.44
Reference Formulation507.1097.820.753.38

Comparative Bioavailability and Formulations (e.g., Between Development Phases)

The bioavailability and formulation of corticosteroids are critical factors influencing their therapeutic efficacy and systemic exposure. While extensive research exists for dexamethasone and other corticosteroids like beclomethasone (B1667900) dipropionate, specific comparative bioavailability data for this compound between different development phases is not extensively detailed in the available literature. However, studies on related compounds and different formulations provide insight into the principles governing their absorption and release.

For instance, research on different topical formulations of this compound highlights the importance of the vehicle in which the compound is delivered. A study examining the stability and release profiles of this compound (DDP) from various ointment admixtures found that the physical state of the drug within the formulation is crucial. Crystallization of DDP was observed in some admixtures over time, which correlated with a decrease in drug permeation across a silicone membrane nih.gov. This suggests that formulation changes during development, which might alter the solubility and dispersion state of this compound, could significantly impact its bioavailability and, consequently, its clinical performance nih.gov.

Furthermore, studies comparing different formulations of the parent compound, dexamethasone, have shown that two distinct tablet formulations can be bioequivalent, meaning they deliver the same amount of active substance to the systemic circulation at the same rate. nih.gov One such study in healthy volunteers found that the 90% confidence intervals for key pharmacokinetic parameters (AUC and Cmax) were within the accepted bioequivalence range of 80% to 125%. researchgate.net Such bioequivalence studies are a standard part of drug development, particularly when transitioning from an innovator product to a generic one, or when changing a formulation between clinical trial phases.

The development of corticosteroids with low systemic bioavailability, such as budesonide (B1683875) and beclomethasone dipropionate, was driven by the need to minimize systemic adverse effects associated with traditional corticosteroids. nih.gov These compounds are designed for high topical anti-inflammatory activity with extensive first-pass metabolism, reducing the amount of active drug reaching the systemic circulation. nih.govnih.gov While this compound is a potent corticosteroid, formulation strategies can be employed to modulate its systemic absorption depending on the intended therapeutic application. For example, creating composite particles with water-soluble excipients can significantly enhance the dissolution rate of poorly water-soluble drugs like beclomethasone dipropionate, which could be a strategy applied to this compound to improve bioavailability in certain formulations. mdpi.com

In Vitro-In Vivo Extrapolation (IVIVE) Techniques in Pharmacokinetic Prediction

In vitro-in vivo extrapolation (IVIVE) represents a methodological advancement in pharmacology that aims to predict the in vivo pharmacokinetic (PK) properties of a drug from in vitro experimental data. wikipedia.orgwuxiapptec.com This approach is crucial in early drug development as it can help forecast human pharmacokinetics before clinical trials, saving time and resources. wuxiapptec.com The core principle of IVIVE is to integrate in vitro data on a drug's absorption, distribution, metabolism, and excretion (ADME) properties into mathematical models to simulate its behavior in a whole organism. researchgate.net

The process typically involves two main steps:

In Vitro Data Generation: Key parameters are measured using in vitro systems. For metabolism, this often involves incubating the drug with human liver microsomes or hepatocytes to determine the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. nih.goveurekaselect.com

Scaling and Modeling: The in vitro data is then scaled up to predict in vivo clearance. This is often done using physiologically based pharmacokinetic (PBPK) models, which are mathematical representations of the body's organs and tissues, connected by blood flow. wikipedia.orgnih.gov These models incorporate the in vitro data along with physiological parameters (like organ blood flow and tissue volumes) to predict the drug's concentration-time profile in the body. nih.gov

While IVIVE has become an important tool, it faces challenges. A common issue is the underprediction of in vivo hepatic clearance from in vitro data, where the predicted clearance can be 3 to 10 times lower than the actual measured value. wuxiapptec.com Researchers are continuously working to refine these models by improving in vitro assay conditions and developing better scaling factors to enhance the accuracy of predictions. wuxiapptec.comnih.gov For compounds like this compound, IVIVE could be used to predict its metabolic clearance, primarily by cytochrome P450 3A4 (CYP3A4), and to anticipate potential drug-drug interactions. clinpgx.org By predicting human PK parameters from preclinical data, IVIVE can support the design of first-in-human studies. researchgate.net

Pharmacogenomics and Individual Variability in Response

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. editverse.com For corticosteroids like dexamethasone, there is significant interindividual variability in both therapeutic efficacy and the occurrence of adverse effects. nih.govjapsonline.com This variability can be attributed, in part, to genetic polymorphisms—variations in DNA sequence—in genes that control the drug's pharmacokinetic and pharmacodynamic pathways. nih.govnih.gov

Genetic Polymorphisms Influencing this compound Pharmacokinetics/Pharmacodynamics

Since this compound is a pro-drug that is hydrolyzed to the active moiety, dexamethasone, genetic variations affecting dexamethasone's metabolism and mechanism of action are directly relevant.

Pharmacokinetics: Dexamethasone is primarily metabolized in the liver by the CYP3A4 and, to a lesser extent, the CYP3A5 enzymes. clinpgx.org Genetic variations in the genes encoding these enzymes can alter their activity, leading to differences in drug clearance and exposure. Similarly, polymorphisms in genes for drug transporters, such as the ABCB1 gene (which codes for P-glycoprotein), can affect the distribution and elimination of the drug. nih.gov For example, specific single-nucleotide polymorphisms (SNPs) in ABCB1 have been linked to variations in dexamethasone response. nih.gov

Pharmacodynamics: The effects of dexamethasone are mediated through the glucocorticoid receptor (GR), encoded by the NR3C1 gene. clinpgx.org Polymorphisms in the NR3C1 gene have been associated with altered sensitivity to glucocorticoids. japsonline.comendocrine.org

N363S Polymorphism: This variant has been linked to increased sensitivity to glucocorticoids. endocrine.org

BclI Polymorphism: The G allele of this polymorphism has also been associated with increased glucocorticoid sensitivity. endocrine.org

ER22/23EK Polymorphism: In contrast, this variant is associated with relative resistance to glucocorticoids, a healthier metabolic profile, and lower fasting insulin (B600854) concentrations. endocrine.org

Other genes involved in the inflammatory cascade, such as those for interleukins (e.g., IL-6) and tumor necrosis factor (TNF), can also contain polymorphisms that modulate the response to corticosteroid therapy. japsonline.comnih.gov For instance, polymorphisms in the promoter region of the leukotriene C4 synthase (LTC4S) gene may influence how dexamethasone affects the transcription of this gene, which is involved in the inflammatory pathways of asthma. nih.gov

Research into Personalized Medicine Approaches

Personalized medicine, also known as precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, including their genetic profile, environment, and lifestyle. editverse.comdermatologytimes.com The goal is to select the right therapy for the right patient, thereby improving efficacy and minimizing adverse effects. dermatologytimes.com

For this compound, a personalized medicine approach would involve using a patient's genetic information to predict their response to the drug. For example, genotyping for key polymorphisms in genes like NR3C1 or CYP3A4 could help identify patients who may be more sensitive or resistant to the effects of dexamethasone, or who might be at higher risk for certain adverse events. nih.govjapsonline.com This knowledge could guide the selection of the most appropriate therapy. ymaws.com

Research in this area is ongoing. Studies have identified genetic markers that can help predict clinical response to biologic agents in psoriasis, highlighting the potential for similar approaches with corticosteroids. dermatologytimes.com In asthma, genetic variations in the glucocorticoid-induced transcript 1 gene (GLCCI1) have been linked with a decreased lung function response in patients treated with inhaled corticosteroids. mdpi.com By integrating pharmacogenomic data, clinicians could potentially optimize treatment with this compound, moving away from a "one-size-fits-all" approach to a more individualized and effective therapeutic strategy. editverse.comnih.gov

Biomarker Identification and Validation for Therapeutic Response and Adverse Events

A biomarker is a measurable indicator of a biological state or condition, such as the severity of a disease or the response to a therapeutic intervention. dermatologytimes.com The identification and validation of reliable biomarkers are essential for drug development and for personalizing treatment. nih.gov

Biomarkers for Therapeutic Response: For corticosteroids, a significant area of biomarker research has been in inflammatory diseases like asthma. Sputum eosinophilia (an increased number of eosinophils in the sputum) is considered one of the best predictors of a short-term therapeutic response to corticosteroids. nih.gov Other potential biomarkers for predicting corticosteroid responsiveness in asthma include:

Fractional exhaled nitric oxide (FeNO): FeNO is a marker of airway inflammation and tends to decrease with corticosteroid therapy. gresp.ptnih.gov

Urinary Bromotyrosine (BrTyr): This is considered a marker of eosinophil activation. gresp.ptnih.gov One study found that a combination of high FeNO and high urinary BrTyr levels before treatment had the best predictive power for a favorable response to inhaled corticosteroids. gresp.pt

Biomarkers for Adverse Events: Identifying biomarkers that predict adverse events is equally important. Prolonged use of corticosteroids can lead to a variety of side effects. clinicaltrials.gov Research has focused on identifying genetic and molecular markers that can flag patients at higher risk for these toxicities. For example, a genome-wide association study (GWAS) in patients with acute lymphoblastic leukemia identified genetic variants in the F2RL1 gene that were associated with pleiotropic adverse effects of dexamethasone, including osteonecrosis and thrombosis. nih.gov Another study used proteomics to identify a panel of 21 blood biomarkers that respond to daily corticosteroid use in children. childrensnational.org These included pro-inflammatory proteins that were suppressed by corticosteroids, as well as proteins associated with the immune system and metabolism that were altered by the treatment. childrensnational.org Such biomarkers could potentially be used to monitor both the anti-inflammatory efficacy and the unwanted systemic effects of corticosteroid therapy. childrensnational.org

Validation Process: The validation of a biomarker is a critical process to ensure its reliability and accuracy for a specific purpose (a "fit-for-purpose" approach). nih.govd-nb.info This involves rigorous analytical validation to confirm that the assay used to measure the biomarker is sensitive, specific, and reproducible. nih.gov Following analytical validation, clinical validation is required to establish the biomarker's ability to predict a clinical outcome. nih.gov This comprehensive validation process is essential before a biomarker can be confidently integrated into clinical practice for guiding treatment decisions with drugs like this compound. nih.govsemanticscholar.org

Emerging Research Areas and Future Directions for Dexamethasone Dipropionate

Repurposing Opportunities Based on Molecular Mechanisms

The intricate molecular mechanisms of dexamethasone (B1670325) dipropionate are opening avenues for its use in new therapeutic contexts. By binding to the glucocorticoid receptor (GR), it modulates the expression of a wide array of genes, inhibiting pro-inflammatory pathways and activating anti-inflammatory ones. nih.gov This fundamental action on gene transcription is the basis for exploring its utility beyond its current indications.

One key mechanism that underpins repurposing efforts is the ability of dexamethasone to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. nih.gov This has prompted investigations into its potential in diseases with a strong inflammatory component that are not traditionally treated with corticosteroids. Furthermore, the interaction of dexamethasone with various cellular signaling cascades suggests its potential in combination therapies, where it could synergize with other drugs to enhance their efficacy or overcome resistance. nih.govencyclopedia.pubresearchgate.net For instance, in certain cancers, dexamethasone is used to manage side effects of chemotherapy, but research is now delving into its direct anti-tumor effects and its ability to modulate the tumor microenvironment. nih.gov

Advanced Computational Modeling and Simulation

Advanced computational models are becoming indispensable tools in pharmacological research, and dexamethasone dipropionate is no exception. Physiologically Based Pharmacokinetic (PBPK) modeling, for instance, allows for the simulation of the absorption, distribution, metabolism, and excretion (ADME) of the drug in virtual patient populations. These models can predict drug concentrations in various tissues and help in understanding the impact of patient-specific factors like age, genetics, and disease states on drug disposition. complexgenerics.org

Computational Fluid Dynamics (CFD) is another powerful simulation technique being applied, particularly for inhaled corticosteroids like beclomethasone (B1667900) dipropionate, a related compound. researchgate.netbmj.comnih.govnih.gov CFD models can predict the deposition of aerosolized drug particles in the respiratory tract, providing insights into how to optimize drug delivery to the lungs while minimizing systemic absorption. researchgate.netbmj.comnih.govnih.gov These in silico approaches are crucial for designing more efficient drug delivery systems and for personalizing treatment regimens.

Interactive Data Table: Key Parameters in PBPK Models for Corticosteroids

ParameterDescriptionImportance in Modeling this compound
Tissue Partition Coefficients (Kp) Describes the steady-state distribution of a drug between tissue and plasma.Predicts the extent of drug accumulation in different organs.
Metabolic Clearance The rate at which the drug is eliminated from the body through metabolism.Determines the drug's half-life and dosing frequency.
Plasma Protein Binding The fraction of the drug that is bound to proteins in the blood.Influences the amount of free drug available to exert its effect.
Blood Flow Rates The rate of blood perfusion to different tissues.Affects the rate of drug delivery to and from various organs.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the multifaceted effects of drugs. Integrating these large datasets provides a holistic view of how this compound impacts cellular and physiological processes. nih.govmdpi.commedrxiv.orgtum.de

Multi-omics studies can identify novel biomarkers of drug response and resistance. For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to dexamethasone, researchers can uncover new pathways that are modulated by the drug. nih.govnih.gov This information is invaluable for predicting which patients are most likely to benefit from treatment and for identifying potential new drug targets. Furthermore, pharmacogenomic studies are investigating how genetic variations in the glucocorticoid receptor and other genes can influence an individual's response to dexamethasone. mdpi.com

Role in Regenerative Medicine Contexts

This compound is increasingly being investigated for its role in regenerative medicine, particularly in the context of bone regeneration. nih.govmdpi.combohrium.commdpi.com While high systemic doses of glucocorticoids are known to have detrimental effects on bone health, local and controlled delivery of low concentrations of dexamethasone has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. mdpi.comnih.gov

This osteoinductive property is being harnessed in tissue engineering applications, where dexamethasone is incorporated into biomaterial scaffolds designed to repair bone defects. mdpi.commdpi.com The controlled release of the drug from these scaffolds can create a microenvironment that is conducive to bone healing. Research in this area is focused on optimizing the delivery systems to ensure a sustained and localized effect, thereby maximizing the regenerative potential while minimizing adverse effects. nih.govbohrium.com

Comparative Studies of Differential Glucocorticoid Effects

Comparative studies between different glucocorticoids, such as dexamethasone and betamethasone (B1666872), are crucial for understanding their unique therapeutic profiles and for guiding clinical decision-making. While both are potent anti-inflammatory agents, subtle differences in their chemical structures can lead to variations in their potency, duration of action, and side-effect profiles. healthynewbornnetwork.orgnih.govdrugs.com

For instance, studies comparing dexamethasone and betamethasone in the context of preterm labor have shown differences in their effects on fetal biophysical profiles. nih.gov One study comparing desoxymethasone (a derivative of dexamethasone) and betamethasone dipropionate for the treatment of psoriasis found a slightly better, though not statistically significant, response to desoxymethasone. nih.gov These comparative analyses help to delineate the specific clinical scenarios where one glucocorticoid may be preferred over another.

Interactive Data Table: Comparative Aspects of Dexamethasone and Betamethasone

FeatureDexamethasoneBetamethasone
Potency HighHigh
Indications Wide range of inflammatory and autoimmune conditions.Similar to dexamethasone, also used in preterm labor.
Reported User Ratings (Drugs.com) Average rating of 5.9/10 from 164 ratings. drugs.comAverage rating of 6.4/10 from 8 ratings. drugs.com
Topical Formulation Comparison (vs. Betamethasone Dipropionate) Desoxymethasone showed a trend towards better efficacy in a psoriasis study. nih.govEffective for various dermatological conditions.

Development of Novel Drug Candidates with Selectively Transrepressing Properties

A major goal in glucocorticoid research is the development of novel drug candidates that can separate the desired anti-inflammatory effects from the often-deleterious metabolic side effects. The anti-inflammatory actions of glucocorticoids are primarily mediated through a mechanism called "transrepression," where the glucocorticoid receptor inhibits the activity of pro-inflammatory transcription factors. nih.govdovepress.comnih.gov In contrast, many of the side effects are thought to be caused by "transactivation," where the glucocorticoid receptor directly activates the transcription of certain genes. nih.govdovepress.comnih.gov

This has led to the pursuit of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Selective Glucocorticoid Receptor Modulators (SEGRMs). dovepress.comnih.govclinpgx.orgresearchgate.net These are compounds designed to preferentially induce transrepression with minimal transactivation activity. dovepress.comnih.gov The development of such "dissociated" glucocorticoids holds the promise of delivering the therapeutic benefits of this compound with an improved safety profile. nih.govclinpgx.org Several such compounds are currently in preclinical and clinical development. dovepress.com

Q & A

Q. What are the key pharmacological properties of dexamethasone dipropionate, and how do they inform experimental design?

this compound is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Its molecular formula (C₂₈H₃₇FO₇) and classification under ATC codes (e.g., D07AB19 for dermatological use) highlight its role in modulating glucocorticoid receptor activity . Researchers should prioritize in vitro models (e.g., human umbilical artery smooth muscle cells) to assess its anti-proliferative effects, coupled with HPLC for quantification . Dose-response studies must account for its metabolism by CYP3A4, which influences bioavailability .

Q. How should researchers design experiments to evaluate the anti-inflammatory efficacy of this compound?

Use in vivo models (e.g., murine contact dermatitis) to assess topical efficacy, measuring cytokine suppression (IL-5, TNF-α) via ELISA. For systemic effects, pair glucocorticoid receptor (GR) binding assays (EC₅₀ determination) with Western blotting to quantify NF-κB inhibition . Include controls for metabolite interference (e.g., dexamethasone monopropionate) due to enzymatic hydrolysis .

Q. What analytical methods are validated for quantifying this compound in nanoparticle formulations?

Dynamic light scattering (DLS) and TEM are critical for characterizing nanoparticle size (e.g., ~200 nm diameter) and polydispersity . Drug loading efficiency is quantified via HPLC with acetonitrile extraction, while release kinetics require dialysis bags (14 kDa cutoff) in DPBS pH 7.4 ± elastase to simulate enzymatic degradation . Hydrolysis products (e.g., dexamethasone) must be monitored to avoid data skewing .

Advanced Research Questions

Q. How can conflicting data on this compound’s potency compared to other corticosteroids be resolved?

Contradictions often arise from metabolite activity (e.g., 17-monopropionate derivatives having 13× higher GR affinity than dexamethasone) . Address this by:

  • Conducting receptor-binding assays with purified metabolites.
  • Comparing gene expression profiles (e.g., α-SM actin) in SMC cultures treated with parent drug vs. metabolites .
  • Standardizing in vitro conditions (e.g., serum-free media to minimize esterase interference) .

Q. What methodological considerations are critical for developing enzyme-responsive this compound delivery systems?

Nanoparticles using α-elastin-g-PLGA require:

  • Elastase susceptibility testing : Measure drug release kinetics in DPBS ± 1 U/mL elastase; >70% release within 4 h indicates enzyme responsiveness .
  • Stability studies : Monitor hydrolysis in plasma (e.g., conversion to monopropionate) via LC-MS .
  • Cellular uptake assays : Use fluorescent tagging (e.g., FITC-labeled nanoparticles) in HUASMCs to confirm intracellular delivery .

Q. How does this compound’s CYP3A4 induction affect drug interaction studies?

As a CYP3A4 inducer, it accelerates metabolism of co-administered substrates (e.g., tacrolimus). Design studies using:

  • Human liver microsomes : Pre-incubate with this compound (10 µM) to quantify CYP3A4 activity via luminescent assays .
  • Co-culture models : Hepatocyte-SMC co-cultures to simulate systemic interactions.
  • Pharmacokinetic modeling : Adjust for auto-induction effects using nonlinear mixed-effects models (NONMEM) .

Q. What strategies mitigate this compound’s hydrolysis in long-term release studies?

Hydrolysis in aqueous media (e.g., DPBS pH 7.4) generates inactive metabolites, complicating data interpretation. Solutions include:

  • Stabilizing excipients : Add trehalose (10% w/v) to nanoparticle formulations to reduce water mobility .
  • Low-temperature storage : Freeze-dried nanoparticles retain >90% drug integrity for 30 days .
  • Enzyme inhibitors : Co-administer ketoconazole (CYP3A4 inhibitor) in in vivo models to prolong half-life .

Methodological Resources

  • Quantitative Analysis : HPLC protocols from and pharmacopeial impurity standards (USP Beclomethasone Dipropionate RS) .
  • Nanoparticle Characterization : DLS (Zetasizer) and TEM protocols in .
  • Receptor Binding Assays : Competitive binding assays using [³H]-dexamethasone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.